Cdc7-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N4O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
InChI |
InChI=1S/C21H22N4O5/c26-18-16(10-14-11-23-19-15(14)2-1-5-22-19)30-20(24-25-6-8-28-9-7-25)17(18)21(27)29-12-13-3-4-13/h1-2,5,10-11,13,24,26H,3-4,6-9,12H2/b14-10+ |
InChI Key |
SVOSLACSFSSYFI-GXDHUFHOSA-N |
Isomeric SMILES |
C1CC1COC(=O)C2=C(OC(=C2O)/C=C/3\C=NC4=C3C=CC=N4)NN5CCOCC5 |
Canonical SMILES |
C1CC1COC(=O)C2=C(OC(=C2O)C=C3C=NC4=C3C=CC=N4)NN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cdc7-IN-7, a Selective Cdc7 Kinase Inhibitor
Disclaimer: This document provides a comprehensive overview of the selective inhibition of Cell Division Cycle 7 (Cdc7) kinase, with a focus on the inhibitor designated as Cdc7-IN-7. It is important to note that while this compound is identified as a potent Cdc7 kinase inhibitor from patent WO2019165473A1 (as compound I-E), specific quantitative biochemical and cellular data for this compound are not extensively available in the public domain. Therefore, to fulfill the requirements of a detailed technical guide, this document will utilize publicly available data from other well-characterized, selective Cdc7 inhibitors as illustrative examples for data presentation and experimental context.
Introduction to Cdc7 Kinase: A Key Regulator of DNA Replication
Cell Division Cycle 7 (Cdc7) is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2][3] Cdc7 forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple substrates, most notably the Minichromosome Maintenance (MCM) complex.[4][5] The MCM complex is the replicative helicase, and its phosphorylation by the Cdc7-Dbf4 complex is a critical step for the initiation of DNA synthesis during the S phase.[4][6]
Given its essential role in DNA replication, Cdc7 is a compelling target for cancer therapy. Many cancer cells exhibit high expression levels of Cdc7, and their survival is often dependent on the proper functioning of the DNA replication machinery.[1][2][4] Inhibition of Cdc7 can lead to the stalling of replication forks, accumulation of DNA damage, and ultimately, p53-independent apoptosis in cancer cells, while normal cells tend to undergo a reversible cell cycle arrest.[1][2] This differential effect makes selective Cdc7 inhibitors a promising avenue for the development of novel anti-cancer agents.[1][5]
The Cdc7 Signaling Pathway
The primary function of Cdc7 is to facilitate the transition from the G1 to the S phase of the cell cycle by activating the MCM helicase. The signaling cascade is tightly regulated and integrated with other cell cycle checkpoints.
Quantitative Data for Selective Cdc7 Inhibitors
The following tables summarize the in vitro inhibitory activities of several well-characterized selective Cdc7 inhibitors. This data is provided to illustrate the typical potency and selectivity profiles of compounds targeting Cdc7.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdc7 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| PHA-767491 | Cdc7 | 10 | [7] |
| XL413 | Cdc7 | 3.4 | [8] |
| TAK-931 | Cdc7 | <0.3 | [9] |
Table 2: Cellular Activity of Representative Cdc7 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| EP-05 | SW620 (colorectal) | Cytotoxicity | 0.068 | [9] |
| EP-05 | DLD-1 (colorectal) | Cytotoxicity | 0.070 | [9] |
| Carvedilol | OEC-M1 (oral cancer) | Cytotoxicity | 10.24 | [10] |
| Dequalinium chloride | OEC-M1 (oral cancer) | Cytotoxicity | 2.03 | [10] |
| Clofoctol | OEC-M1 (oral cancer) | Cytotoxicity | 11.93 | [10] |
| XL413 | H69-AR (SCLC) | Cytotoxicity | 416.8 | [8] |
| XL413 | H446-DDP (SCLC) | Cytotoxicity | 681.3 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for a biochemical kinase assay and a cell-based viability assay, which are fundamental in the characterization of a Cdc7 inhibitor like this compound.
Protocol 1: In Vitro Cdc7 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is a common method for measuring kinase activity and inhibition.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a 2X kinase buffer containing 2X ATP and 2X substrate.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in 1X kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
To each well of a 96-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (for positive and negative controls).
-
Add 5 µL of the 2X kinase/substrate/ATP mix to each well.
-
To initiate the kinase reaction, add 2.5 µL of diluted Cdc7/Dbf4 enzyme to each well (except for the negative control wells, to which buffer is added).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of Cdc7 kinase, a critical regulator of DNA replication. The selective inhibition of Cdc7 represents a promising strategy for the development of novel anticancer therapeutics due to the heightened dependency of cancer cells on robust DNA replication. The experimental protocols and data presented in this guide, using examples from other well-characterized inhibitors, provide a framework for the evaluation and understanding of Cdc7 inhibitors like this compound. Further research into the specific biochemical and cellular effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-molecule Articles | Smolecule [smolecule.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdc7 Kinase Inhibitors in the Initiation of DNA Replication: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Its inhibition offers a mechanism to selectively induce cell death in cancer cells, which are often highly dependent on robust DNA replication machinery. This technical guide provides an in-depth overview of the role of Cdc7 inhibitors in halting the initiation of DNA synthesis. We will delve into the mechanism of action, present quantitative data for representative inhibitors, detail key experimental protocols for their evaluation, and provide visual representations of the critical pathways and workflows. The information presented herein is a synthesis of publicly available research on well-characterized Cdc7 inhibitors such as PHA-767491, XL413, and TAK-931, which serve as exemplary compounds in the absence of specific data for Cdc7-IN-7.
The Central Role of Cdc7 in DNA Replication Initiation
The initiation of DNA replication is a tightly controlled process ensuring the faithful duplication of the genome once per cell cycle. A key event in this process is the activation of the minichromosome maintenance (MCM) complex (Mcm2-7), which functions as the replicative helicase. Cdc7, a serine-threonine kinase, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1][2] The DDK complex is responsible for phosphorylating multiple subunits of the MCM complex, particularly Mcm2, at the onset of S-phase.[3][4] This phosphorylation event is a prerequisite for the recruitment of other essential replication factors, leading to the unwinding of the DNA double helix and the commencement of DNA synthesis.[4] Given its pivotal role, the inhibition of Cdc7 kinase activity presents a direct strategy to block the initiation of DNA replication.[3][5]
Mechanism of Action of Cdc7 Inhibitors
The majority of potent Cdc7 inhibitors, including compounds like PHA-767491 and TAK-931, are ATP-competitive.[6][7] They function by binding to the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing the transfer of a phosphate group to its substrates.[5] The primary and most well-documented consequence of Cdc7 inhibition is the lack of phosphorylation of the Mcm2 subunit of the MCM complex.[3] This abrogation of a critical S-phase-promoting signal prevents the firing of replication origins.[6] Unlike many conventional chemotherapeutics that stall the progression of replication forks, Cdc7 inhibitors prevent the forks from being established in the first place.[6] In cancer cells, which often have compromised cell cycle checkpoints, this inability to initiate DNA replication can lead to replication stress, mitotic catastrophe, and ultimately, p53-independent apoptosis.[3][6] Normal, non-transformed cells, in contrast, tend to undergo a reversible cell cycle arrest, providing a therapeutic window.[3]
The signaling pathway illustrating the role of Cdc7 and the intervention point for its inhibitors is depicted below.
Quantitative Data for Representative Cdc7 Inhibitors
The potency of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Below is a summary of publicly available data for well-studied Cdc7 inhibitors.
| Inhibitor | Target | Assay Type | IC50 Value | Reference(s) |
| PHA-767491 | Cdc7 Kinase | Biochemical | 10 nM | [8][9][10] |
| Cdk9 Kinase | Biochemical | 34 nM | [8][9][10] | |
| Cell Proliferation (SF-268) | Cellular | 0.86 µM | [6] | |
| Cell Proliferation (K562) | Cellular | 5.87 µM | [6] | |
| XL413 | Cdc7 Kinase | Biochemical | 3.4 nM | [11][12] |
| Cell Proliferation (HCC1954) | Cellular | >10 µM (low activity) | [12][13] | |
| TAK-931 (Simurosertib) | Cdc7 Kinase | Biochemical | <0.3 nM | [7][14] |
| Cell Proliferation (COLO205) | Cellular | 85 nM | [14] | |
| Cell Proliferation (RKO) | Cellular | 818 nM | [14] |
Key Experimental Methodologies
The evaluation of Cdc7 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Cdc7 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7/Dbf4.
Objective: To determine the biochemical IC50 of an inhibitor against Cdc7 kinase.
Protocol Outline:
-
Reaction Mixture Preparation: A standard reaction buffer is prepared containing 40 mM HEPES-KOH (pH 7.6), MgOAc, and DTT.[15]
-
Substrate and ATP: A known Cdc7 substrate, such as the recombinant MCM2-4-6-7 complex, is added to the reaction mixture.[15] Radiolabeled ATP ([γ-32P]ATP) is also added to enable detection of phosphorylation.[15]
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added at various concentrations. A DMSO control (no inhibitor) is also included.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant Cdc7/Dbf4 kinase complex.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[15]
-
Reaction Termination and Analysis: The reaction is stopped, and the reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified. The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control, and the IC50 value is determined by non-linear regression analysis.
An alternative, non-radioactive method utilizes an ADP-Glo™ kinase assay, which measures the amount of ADP produced in the kinase reaction via a luminescent signal.[16]
Western Blot Analysis of Mcm2 Phosphorylation
This cell-based assay serves as a biomarker for target engagement, confirming that the inhibitor is active within the cellular environment.
Objective: To assess the inhibition of Cdc7-mediated Mcm2 phosphorylation in treated cells.
Protocol Outline:
-
Cell Culture and Treatment: Select a suitable cancer cell line (e.g., COLO205, HeLa). Culture the cells and treat with various concentrations of the Cdc7 inhibitor for a specified time (e.g., 4 to 24 hours).[14]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Re-probe the blot with an antibody against total Mcm2 and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the pMcm2 signal relative to the total Mcm2 signal.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the inhibitor on cell cycle progression.
Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the Cdc7 inhibitor at various concentrations and for different durations (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, to account for apoptotic populations.
-
Fixation: Fix the cells, typically with cold 70% ethanol, which also permeabilizes the cell membrane.[17]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI) or DAPI. The solution should also contain RNase A to prevent staining of double-stranded RNA.[17]
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence signal from the DNA dye is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have a 2N DNA content, cells in G2/M phase will have a 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N.[17] Specialized software is used to model the histogram and calculate the percentage of cells in each phase. Inhibition of Cdc7 is expected to cause an accumulation of cells in S-phase.[3]
Logical Pathway of Cdc7 Inhibition
The sequence of events following the administration of a potent Cdc7 inhibitor in a cancer cell can be summarized in a logical pathway, leading from molecular target inhibition to cellular apoptosis.
Conclusion and Future Directions
Inhibitors of Cdc7 kinase represent a targeted therapeutic strategy that directly interferes with the initiation of DNA replication. By preventing the phosphorylation of the MCM complex, these small molecules induce S-phase arrest and subsequent apoptosis in cancer cells, many of which are particularly vulnerable to replication stress. The data from well-characterized inhibitors like PHA-767491 and TAK-931 demonstrate low nanomolar potency and clear cellular mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel Cdc7 inhibitors. Future research will likely focus on refining inhibitor selectivity to minimize off-target effects, identifying predictive biomarkers to guide patient selection, and exploring synergistic combinations with other anticancer agents, such as those targeting DNA damage response pathways.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. france.promega.com [france.promega.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Unraveling the Downstream Effects of Cdc7 Inhibition: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the downstream signaling pathways affected by the inhibition of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. Herein, we detail the molecular consequences of Cdc7 inhibition, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the intricate signaling networks.
Core Concepts: The Role of Cdc7 in Cell Cycle Progression
Cdc7 is a serine-threonine kinase that plays a pivotal role in the G1/S transition phase of the cell cycle.[1] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][3] This phosphorylation event is a prerequisite for the initiation of DNA replication at origins of replication.[2] Cancer cells, with their high proliferation rates and frequent dysregulation of cell cycle checkpoints, often exhibit a heightened dependency on Cdc7 activity, making it an attractive target for anti-cancer therapeutics.[4][5]
Inhibition of Cdc7 kinase activity leads to a cascade of downstream events, primarily characterized by replication stress, cell cycle arrest, and the induction of apoptosis, particularly in tumor cells.[6][7]
Downstream Signaling Pathways of Cdc7 Inhibition
The cellular response to Cdc7 inhibition is multifaceted, involving the activation of DNA damage response pathways and the induction of programmed cell death.
Inhibition of MCM Complex Phosphorylation and DNA Replication Initiation
The most immediate downstream effect of a Cdc7 inhibitor, such as Cdc7-IN-7, is the prevention of MCM complex phosphorylation. Specifically, the phosphorylation of MCM2 at serine 53 (Ser53) is a well-established biomarker of Cdc7 kinase activity.[6] Inhibition of Cdc7 leads to a significant reduction in p-MCM2 (Ser53) levels, which in turn prevents the recruitment of other essential replication factors and halts the initiation of DNA synthesis.[6]
Induction of Replication Stress and Activation of the ATR-Chk1 Pathway
The failure to initiate new replication origins while ongoing replication forks may still be active leads to a state of cellular "replication stress." This stress is characterized by the stalling of replication forks and the accumulation of single-stranded DNA (ssDNA). This, in turn, activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[8] The ATR-Chk1 signaling cascade attempts to stabilize the stalled replication forks and halt further cell cycle progression to allow for DNA repair.
Induction of Apoptosis
In cancer cells, which often have compromised cell cycle checkpoints (e.g., p53 mutations), the sustained replication stress induced by Cdc7 inhibition overwhelms the cellular repair capacity, leading to the initiation of apoptosis.[9][10] This programmed cell death can be mediated through various pathways, including the activation of the p38 MAP kinase pathway and the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[6][11]
Quantitative Data on the Effects of Cdc7 Inhibition
The following tables summarize representative quantitative data on the effects of Cdc7 inhibitors on key downstream signaling events. Please note that this data is compiled from studies of various Cdc7 inhibitors and is intended to be illustrative of the general effects of this class of compounds.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| PHA-767491 | PANC-1 | Western Blot | p-MCM2 (Ser53) | Marked reduction in phosphorylation | [6] |
| XL413 | H69-AR | IC50 Assay | Cell Viability | IC50 = 416.8 µM | [12] |
| Cdc7 siRNA | Capan-1 | Flow Cytometry | Sub-G1 (Apoptosis) | 51% (siRNA) vs. 3% (control) | [6] |
| Cdc7 siRNA | PANC-1 | Flow Cytometry | Sub-G1 (Apoptosis) | 45% (siRNA) vs. 0.7% (control) | [6] |
| Cdc7 siRNA | Capan-1 | Annexin V Assay | Apoptosis | 64% (siRNA) vs. 11% (control) | [6] |
| Cdc7 siRNA | PANC-1 | Annexin V Assay | Apoptosis | 75% (siRNA) vs. 8% (control) | [6] |
Table 1: Representative Quantitative Effects of Cdc7 Inhibition
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific experimental conditions.
In Vitro Cdc7 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Cdc7 kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 protein or a synthetic peptide substrate (e.g., PDKtide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
Incubator at 30°C
-
Scintillation counter or luminometer
Procedure (Radiometric):
-
Prepare a reaction mixture containing kinase buffer, recombinant Cdc7/Dbf4, and the MCM2 substrate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control.[13]
Procedure (Luminescence-based using ADP-Glo™):
-
Set up the kinase reaction in a 96-well plate with Cdc7/Dbf4, substrate, ATP, and the test inhibitor.
-
Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
Western Blotting for Phospho-MCM2 (Ser53)
This method is used to detect the phosphorylation status of MCM2 in cells treated with a Cdc7 inhibitor.
Materials:
-
Cell culture reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2 (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the test inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2 (Ser53)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control like GAPDH for normalization.[16]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a Cdc7 inhibitor.
Materials:
-
Cell culture reagents
-
96-well plates
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizing the Signaling Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The inhibition of Cdc7 kinase presents a promising strategy for the development of novel anti-cancer therapies. Understanding the intricate downstream signaling pathways, from the direct impact on MCM phosphorylation to the induction of replication stress and apoptosis, is crucial for the rational design and application of Cdc7 inhibitors like this compound. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers dedicated to advancing this field of study. Continued investigation into the nuanced cellular responses to Cdc7 inhibition will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Cell Division Cycle 7 Kinase: A New Approach for Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.ca [promega.ca]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
The Impact of Cdc7 Inhibition on Cell Cycle Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle. Its primary function is to trigger the initiation of DNA replication, a fundamental process for cell proliferation.[1] Cdc7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), phosphorylates the minichromosome maintenance (MCM) complex.[2] This phosphorylation event is a critical step in the activation of the MCM helicase, which unwinds DNA at replication origins, thereby licensing them for replication. Given its essential role in DNA synthesis, Cdc7 has emerged as a promising target for anticancer therapies.[1][2] This technical guide provides an in-depth analysis of the effects of Cdc7 inhibition on cell cycle progression, with a focus on the potent and selective inhibitor, TAK-931.
Mechanism of Action of Cdc7 Inhibitors
Cdc7 inhibitors are small molecules that typically act as ATP-competitive antagonists, binding to the kinase domain of Cdc7 and preventing the phosphorylation of its substrates.[3] The primary substrate of Cdc7 is the MCM complex, a key component of the pre-replication complex (pre-RC).[2] By inhibiting Cdc7, these compounds block the initiation of DNA replication, leading to replication stress and subsequent cell cycle arrest or apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on efficient DNA replication.[1]
Quantitative Analysis of Cdc7 Inhibition
The potency and cellular effects of Cdc7 inhibitors can be quantified through various assays. Here, we summarize key quantitative data for the selective Cdc7 inhibitor TAK-931 and other notable inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 | Reference(s) |
| TAK-931 | Cdc7 | <0.3 nM | [3] |
| PHA-767491 | Cdc7 | 10 nM | |
| Cdk9 | 34 nM | ||
| XL413 | Cdc7 | 3.4 nM |
Table 2: Cellular Proliferation and Growth Inhibition
| Inhibitor | Cell Line(s) | Assay | IC50 / GI50 | Reference(s) |
| TAK-931 | 246 cancer cell lines | Growth Inhibition (72h) | Median GI50 = 407.4 nM (range: 30.2 nM to >10 µM) | [4] |
| PHA-767491 | HCC1954 (breast cancer) | Proliferation | IC50 = 0.64 µM | |
| Colo-205 (colon cancer) | Proliferation | IC50 = 1.3 µM | ||
| XL413 | HCC1954 (breast cancer) | Proliferation | IC50 = 22.9 µM | |
| Colo-205 (colon cancer) | Proliferation | IC50 = 1.1 µM |
Effect on Cell Cycle Progression
Inhibition of Cdc7 has a profound impact on the progression of the cell cycle, primarily causing a delay or arrest in the S phase.
S-Phase Delay and Cell Cycle Arrest
Treatment of cancer cells with the Cdc7 inhibitor TAK-931 leads to a noticeable delay in S-phase progression.[4] This is a direct consequence of the inhibition of new replication origin firing. While existing replication forks may continue to progress, the inability to initiate new replication events extends the duration of the S phase.[5]
Flow cytometry analysis of HeLa cells treated with 300 nM TAK-931 shows a stall in the late S and/or G2 phase 12 hours after release from a thymidine block.[6] Similarly, live-cell imaging of MCF10A cells treated with a Cdc7 inhibitor revealed a transient lengthening of the S phase, with modest prolongation of the G1 and G2 phases during the first cell cycle.[5] In many cancer cell lines, this S-phase stall, coupled with the induction of replication stress, can lead to mitotic aberrations and ultimately, p53-independent apoptosis.[7] In contrast, normal, non-transformed cells are more likely to undergo a reversible cell cycle arrest.[3]
Signaling Pathways
The inhibition of Cdc7 perturbs the normal signaling cascade that governs the initiation of DNA replication.
Caption: Cdc7-Dbf4 (DDK) signaling pathway for DNA replication initiation and its inhibition.
Experimental Protocols
Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, allowing for the study of cell cycle progression upon release.
Materials:
-
Cell culture medium
-
Thymidine solution (e.g., 100 mM stock)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells to be 20-30% confluent.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 18 hours.
-
Wash the cells twice with pre-warmed PBS to remove the thymidine.
-
Add fresh, pre-warmed medium and incubate for 9 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 17-18 hours. The cells are now synchronized at the G1/S boundary.
-
To study the effects of a Cdc7 inhibitor, release the cells from the second thymidine block by washing twice with PBS and adding fresh medium containing the desired concentration of the inhibitor (e.g., TAK-931) or vehicle control.
-
Harvest cells at various time points for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Caption: A typical experimental workflow for analyzing the effects of a Cdc7 inhibitor on the cell cycle.
Western Blotting for Phospho-MCM2
This protocol is for detecting the phosphorylation of MCM2, a direct substrate of Cdc7, to confirm the on-target activity of the inhibitor.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MCM2 (Ser40), anti-total-MCM2, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 (Ser40) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The membrane can be stripped and re-probed for total MCM2 and a loading control to ensure equal protein loading.
Conclusion
Inhibitors of Cdc7, such as TAK-931, represent a targeted approach to cancer therapy by exploiting the reliance of cancer cells on robust DNA replication. The primary effect of Cdc7 inhibition on cell cycle progression is a delay or arrest in the S phase due to the blockade of new replication origin firing. This leads to replication stress, which in cancer cells, often results in mitotic catastrophe and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the effects of Cdc7 inhibitors in various preclinical models. The continued exploration of this class of inhibitors holds significant promise for the development of novel and effective cancer treatments.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [researchrepository.universityofgalway.ie]
Structural Basis of Cdc7-IN-7 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This technical guide provides an in-depth overview of the structural basis of Cdc7 inhibition, with a focus on the potent inhibitor Cdc7-IN-7. While specific quantitative and structural data for this compound are not publicly available, this document synthesizes information on the Cdc7-Dbf4 complex, general mechanisms of its inhibition, and detailed experimental protocols relevant to the characterization of Cdc7 inhibitors.
Introduction to Cdc7 Kinase and its Role in the Cell Cycle
Cdc7 is a serine/threonine kinase that is essential for the G1/S transition of the cell cycle.[1] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2] This phosphorylation event is a critical step in the activation of the pre-replication complex (pre-RC), leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis.[2][3]
The activity of Cdc7 is tightly regulated and is dependent on its association with the activating subunit, Dbf4 (also known as ASK).[2][4] The Cdc7-Dbf4 complex, often referred to as Dbf4-dependent kinase (DDK), is the active form of the enzyme.[2] Given its crucial role in DNA replication, the dysregulation of Cdc7 activity is linked to genomic instability and cancer.
This compound: A Potent Inhibitor of Cdc7 Kinase
This compound is a potent inhibitor of Cdc7 kinase.[5] Its chemical structure is provided below.
Chemical Structure of this compound
| Property | Value |
| IUPAC Name | Cyclopropylmethyl 5-(morpholin-4-ylhydrazono)-4-oxo-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)-4,5-dihydrofuran-3-carboxylate |
| CAS Number | 1402059-17-9 |
| Molecular Formula | C21H22N4O5 |
| Molecular Weight | 410.42 g/mol |
Data sourced from commercial supplier information.[2]
While this compound is identified as a potent Cdc7 kinase inhibitor, specific public data regarding its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) are not available at the time of this writing. The following sections will detail the experimental methodologies that would be employed to determine these values and to elucidate its structural mechanism of action.
Structural Basis of Cdc7-Dbf4 Activation and Inhibition
The crystal structure of the human Cdc7-Dbf4 complex has been resolved, providing a framework for understanding its activation and for the rational design of inhibitors.[4] The structure reveals that Dbf4 wraps around the N- and C-lobes of the Cdc7 kinase domain, stabilizing the active conformation.[4]
Most small molecule inhibitors of Cdc7, and likely this compound, are ATP-competitive. They function by binding to the ATP-binding pocket of the Cdc7 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The crystal structure of Cdc7-Dbf4 in complex with the inhibitor XL413 (PDB ID: 4F9C) provides a clear example of this mechanism.[6]
Data Presentation: Inhibitory Activity of Representative Cdc7 Inhibitors
In the absence of specific public data for this compound, the following table summarizes the inhibitory activities of other well-characterized Cdc7 inhibitors to provide a comparative context.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| PHA-767491 | Cdc7, Cdk9 | 10 (Cdc7) | Biochemical | Not specified in snippet |
| XL-413 | Cdc7 | <25 (Cdc7) | Biochemical | Not specified in snippet |
| TAK-931 | Cdc7 | Not specified | Biochemical | [6] |
| Monzosertib (AS-0141) | Cdc7 | Not specified | Biochemical | Not specified in snippet |
Experimental Protocols
Recombinant Human Cdc7-Dbf4 Expression and Purification
-
Constructs : Human Cdc7 and Dbf4 coding sequences are cloned into bacterial or insect cell expression vectors. Often, truncations or mutations are made to improve protein solubility and stability for crystallization.[4]
-
Expression : The proteins are co-expressed, for example, in Escherichia coli or Sf9 insect cells.
-
Purification : The complex is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange chromatography, and size-exclusion chromatography to obtain a pure and homogenous sample.
In Vitro Cdc7 Kinase Assay
A common method for measuring Cdc7 kinase activity and the potency of inhibitors is the ADP-Glo™ Kinase Assay.[7]
-
Principle : This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials :
-
Recombinant human Cdc7-Dbf4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide derived from the MCM2 protein or the full MCM complex)
-
This compound or other test inhibitors
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
-
Procedure :
-
A kinase reaction is set up containing the Cdc7-Dbf4 enzyme, substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound) in a 96- or 384-well plate.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added, which converts the produced ADP into ATP and generates a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
A more traditional, radiometric assay can also be used.[8]
-
Principle : This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
-
Procedure :
-
The kinase reaction is performed with [γ-³²P]ATP.
-
The reaction products are separated by SDS-PAGE.
-
The gel is exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
The amount of incorporated radioactivity is quantified to determine kinase activity.
-
X-ray Crystallography for Structural Determination
-
Crystallization : The purified Cdc7-Dbf4 complex is incubated with the inhibitor (e.g., this compound) and subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection : Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement : The crystal structure is solved using molecular replacement with a known Cdc7-Dbf4 structure (e.g., PDB ID: 4F99) as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined.
Visualizations
Cdc7 Signaling Pathway and Point of Inhibition
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CDK Inhibitor | DC Chemicals [dcchemicals.com]
- 6. rcsb.org [rcsb.org]
- 7. france.promega.com [france.promega.com]
- 8. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Inhibitor PHA-767491: A Comprehensive Technical Guide to its Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication. Its activity is essential for the firing of replication origins and the progression of the S-phase of the cell cycle. Due to its critical role in cell proliferation, Cdc7 has emerged as a promising target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth analysis of the binding affinity and selectivity of PHA-767491, a potent and well-characterized inhibitor of Cdc7 kinase. Information on a specific inhibitor designated "Cdc7-IN-7" is not publicly available; therefore, this guide focuses on PHA-767491 as a representative and extensively studied Cdc7 inhibitor.
Target Protein Binding Affinity of PHA-767491
PHA-767491 is an ATP-competitive inhibitor that potently targets Cdc7 kinase. Its binding affinity has been characterized using various biochemical and biophysical methods, providing a detailed understanding of its potency and selectivity.
Quantitative Binding Data
The inhibitory activity of PHA-767491 against Cdc7 and a panel of other protein kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | IC50 (nM) |
| Cdc7 | 10 [1][2][3] |
| Cdk9 | 34[1][2] |
| GSK3-β | 220[1] |
| Cdk2 | 240[1] |
| Cdk1 | 250[1] |
| Cdk5 | 460[1] |
| Mk2 | 470[1] |
| Plk1 | 980[1] |
| Chk2 | 1100[1] |
This table summarizes the IC50 values of PHA-767491 against a panel of protein kinases, highlighting its high potency for Cdc7.
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and inhibitory activity of PHA-767491.
Biochemical Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase, and the inhibition of this process by a compound.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Substrate: Mcm2 protein or a synthetic peptide substrate
-
P-γ-ATP (radiolabeled ATP)32 -
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]
-
PHA-767491 (or other test compounds)
-
SDS-PAGE gels and autoradiography film or phosphorimager
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the substrate, and the recombinant Cdc7/Dbf4 kinase.
-
Add varying concentrations of PHA-767491 to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of
P-γ-ATP and non-radiolabeled ATP.32 -
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or densitometry.
-
Calculate the percentage of kinase inhibition for each concentration of PHA-767491 and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a small molecule to a protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Cdc7/Dbf4 kinase complex
-
PHA-767491 (or other test compounds)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of Cdc7/Dbf4:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant Cdc7/Dbf4 kinase complex over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of PHA-767491 in the running buffer over the immobilized kinase surface.
-
Monitor the change in the SPR signal in real-time to observe the association of the inhibitor.
-
After the association phase, flow running buffer without the inhibitor over the surface to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the Cdc7 signaling pathway and the experimental workflows.
Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.
Caption: Workflow for a Radiometric Biochemical Kinase Assay.
Caption: Workflow for a Surface Plasmon Resonance (SPR) Assay.
References
The Role of Cdc7 Inhibition in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[1] Its activity is essential for the firing of replication origins during the S phase of the cell cycle. In many cancers, Cdc7 is overexpressed, correlating with increased proliferation and poor prognosis. This dependency on Cdc7 for uncontrolled proliferation makes it an attractive target for anticancer drug development. Inhibition of Cdc7 has been shown to induce cell cycle arrest and apoptosis preferentially in cancer cells, while having minimal effects on normal cells. This technical guide provides an in-depth overview of the effects of Cdc7 inhibition in various cancer cell lines, focusing on the potent and selective inhibitor TAK-931 (Simurosertib) as a representative compound.
Data Presentation: Antiproliferative Activity of TAK-931
The antiproliferative activity of the Cdc7 inhibitor TAK-931 has been evaluated across a broad panel of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for TAK-931 in a selection of representative human cancer cell lines, demonstrating its wide spectrum of activity.
| Cancer Type | Cell Line | GI50 (nM) |
| Colorectal Cancer | COLO 205 | 30.2 |
| Colorectal Cancer | RKO | 100 - 1000 |
| Colorectal Cancer | SW948 | 100 - 1000 |
| Pancreatic Cancer | PANC-1 | 100 - 1000 |
Data adapted from a study on the molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor.[1][2][3] The study reported GI50 values for 246 cell lines, with a median GI50 of 407.4 nM, ranging from 30.2 nM to >10 µM.[1][3]
Core Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental evaluation of Cdc7 inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Cdc7 Signaling Pathway in DNA Replication Initiation
Caption: Cdc7-Dbf4 kinase phosphorylates the MCM2-7 complex, a key step in initiating DNA replication.
Experimental Workflow for Assessing Cell Viability
Caption: A typical workflow for determining the GI50 of a Cdc7 inhibitor using an MTT assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the antiproliferative effect of a Cdc7 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Cdc7 inhibitor stock solution (e.g., TAK-931 in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Cdc7 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO-containing medium) to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to mix and ensure complete solubilization of the formazan crystals.
-
Incubate the plates at room temperature in the dark for 2-4 hours or overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of a Cdc7 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cdc7 inhibitor
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the Cdc7 inhibitor or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting and quantifying apoptosis induced by a Cdc7 inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cdc7 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the Cdc7 inhibitor or vehicle control for the desired time (e.g., 48-72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Conclusion
Cdc7 inhibitors, exemplified by TAK-931, represent a promising class of targeted anticancer agents. Their ability to selectively induce replication stress and subsequent apoptosis in cancer cells highlights their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Cdc7 inhibition in oncology and to advance the development of novel cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Cdc7-IN-7 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for performing an in vitro kinase assay for Cdc7-IN-7, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The protocol is designed for researchers in academic and industrial settings engaged in drug discovery and development. This guide details the necessary reagents, a step-by-step experimental procedure, and methods for data analysis. Additionally, it includes a summary of the Cdc7 signaling pathway and a workflow for the kinase assay, both visualized with diagrams. While specific quantitative data for this compound is not publicly available, representative data for other known Cdc7 inhibitors are provided for comparative purposes.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] Its activity is tightly regulated throughout the cell cycle and is dependent on its association with a regulatory subunit, Dbf4 (also known as ASK). The Cdc7/Dbf4 complex, also referred to as Dbf4-dependent kinase (DDK), is essential for the firing of replication origins.[2][3] The primary substrate of Cdc7 is the Minichromosome Maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC).[3][4][5] Specifically, Cdc7 phosphorylates multiple subunits of the MCM complex, including Mcm2, which is a critical step for the recruitment of other replication factors and the initiation of DNA unwinding.[3][4][5][6]
Given its crucial role in DNA replication and cell proliferation, Cdc7 has emerged as an attractive target for cancer therapy.[1] Overexpression of Cdc7 has been observed in various cancer types, and its inhibition has been shown to induce apoptosis in cancer cells. This compound is a potent kinase inhibitor targeting Cdc7.[7][8] This document outlines a detailed protocol for assessing the in vitro activity of this compound.
Cdc7 Signaling Pathway
The Cdc7/Dbf4 kinase complex is a central regulator of the G1/S phase transition and the initiation of DNA synthesis. The pathway is initiated by the activation of Cdc7 through its binding to the Dbf4 regulatory subunit. The active Cdc7/Dbf4 complex then phosphorylates the N-terminal tail of the Mcm2 subunit within the MCM2-7 helicase complex. This phosphorylation event is a prerequisite for the loading of Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-Mcm2-7-GINS) helicase, which unwinds DNA at the replication origins, allowing for the initiation of DNA replication.
In Vitro Kinase Assay Protocol for this compound
This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10][11][12][13]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Cdc7/Dbf4 Complex | e.g., Promega, BPS Bioscience | V4251 (Promega) |
| Recombinant Human Mcm2 (full-length or N-terminal fragment) | e.g., Abcam, Carna Biosciences | ab87955 (Abcam) |
| This compound | e.g., APExBIO, MedChemExpress | B4385 (APExBIO) |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| ATP, 10 mM | Promega | V9151 |
| Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) | Prepare in-house or from kit | - |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white, flat-bottom plates | Corning | 3572 |
Experimental Workflow
The experimental workflow involves preparing the reagents, setting up the kinase reaction with the inhibitor, stopping the reaction and detecting the generated ADP, and finally measuring the luminescence to determine kinase activity.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Dbf4-Cdc7 phosphorylation of Mcm2 is required for cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Cdc7-Dbf4 protein kinase complex is essential for initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis of Cdc7-Dbf4 kinase dependent targeting and phosphorylation of the MCM2-7 double hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. researchgate.net [researchgate.net]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols for Cdc7-IN-7 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] In conjunction with its regulatory subunit, Dbf4, it forms an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][3] This phosphorylation is a critical step for the initiation of DNA synthesis during the S phase of the cell cycle.[1] Due to its essential role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as a promising target for cancer therapy.[3] Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent apoptosis in cancer cells, while normal cells are more likely to undergo cell cycle arrest, suggesting a therapeutic window.[4]
Cdc7-IN-7 is a potent and selective inhibitor of Cdc7 kinase.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its biological activity and downstream effects. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and highly potent analog, Cdc7-IN-7c, is presented as a reference.[5]
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of Cdc7 kinase, thereby inhibiting its enzymatic activity. This prevents the phosphorylation of the MCM complex, which in turn blocks the initiation of DNA replication. The resulting replication stress can lead to cell cycle arrest and, particularly in cancer cells, trigger apoptosis.
Caption: Signaling pathway of Cdc7 kinase and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro and cellular activities of the potent Cdc7 inhibitor, Cdc7-IN-7c, a close analog of this compound. This data can be used as a reference for designing experiments with this compound.
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| Cdc7-IN-7c | In vitro kinase assay | Cdc7 | 0.70 | N/A | N/A | [5] |
| Cdc7-IN-7c | Cell proliferation assay | N/A | Not specified | COLO205 | Inhibition of cell growth | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (410.42 g/mol ), calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be required.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use it within one month, and within six months when stored at -80°C.[7]
Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest (e.g., COLO205).
Caption: Experimental workflow for determining the IC50 of this compound.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-buffered saline (PBS)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and the expected effect of the compound (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals before reading the absorbance.
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a short incubation.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental values.
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Immunoblotting for MCM2 Phosphorylation
This protocol is to assess the target engagement of this compound by measuring the phosphorylation of its downstream target, MCM2, at serine 53 (pMCM2 Ser53).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMCM2 (Ser53), anti-total MCM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined previously) for a specified time (e.g., 4-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMCM2 (Ser53) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
References
- 1. france.promega.com [france.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CDK Inhibitor | DC Chemicals [dcchemicals.com]
- 7. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdc7-IN-7 Western Blot Analysis of p-MCM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation. It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[1][2] The phosphorylation of the MCM2 subunit, particularly at serine residues, is a crucial step for the activation of the MCM helicase and the subsequent unwinding of DNA to initiate replication.[1][3] Consequently, Cdc7 has emerged as a promising therapeutic target in oncology, and inhibitors of Cdc7, such as Cdc7-IN-7, are being investigated for their potential as anti-cancer agents.[1][4] This document provides a detailed protocol for assessing the efficacy of this compound by monitoring the phosphorylation status of MCM2 (p-MCM2) using Western blot analysis.
Signaling Pathway
The Cdc7 kinase, in complex with its regulatory subunit Dbf4, directly phosphorylates the MCM2 protein at multiple serine residues. This phosphorylation event is a key step in the initiation of DNA replication during the S phase of the cell cycle. Inhibition of Cdc7 by compounds like this compound is expected to decrease the levels of phosphorylated MCM2, thereby arresting DNA replication and inhibiting cell proliferation.
Caption: Cdc7/Dbf4 kinase phosphorylates MCM2 to initiate DNA replication. This compound inhibits this process.
Experimental Protocol: Western Blot for p-MCM2
This protocol outlines the steps for treating cells with a Cdc7 inhibitor, preparing cell lysates, and performing a Western blot to detect p-MCM2. This protocol is based on established methodologies for analyzing p-MCM2 levels following treatment with Cdc7 inhibitors.[4][5]
Materials
-
Cell line of interest (e.g., U87-MG, U251-MG glioblastoma cells)[5]
-
Cell culture medium and supplements
-
Cdc7 inhibitor (e.g., PHA-767491 as a reference compound)[5]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MCM2 (Ser40/41)
-
Rabbit or mouse anti-total MCM2
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the Cdc7 inhibitor (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 24, 48, or 72 hours).[5] A DMSO-treated control should be included.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MCM2 (e.g., anti-p-MCM2 Ser40/41) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MCM2 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5] Normalize the p-MCM2 signal to the total MCM2 and/or the loading control.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of p-MCM2 after Cdc7 inhibitor treatment.
Data Presentation
The following table summarizes representative quantitative data on the effect of a Cdc7 inhibitor on p-MCM2 levels in glioblastoma cell lines, based on data presented by Erbayraktar et al. (2019).[5]
| Cell Line | Treatment (10 µM Cdc7 Inhibitor) | Normalized p-MCM2 (Ser40+S41) Intensity (Arbitrary Units) |
| U87-MG | Control (DMSO) | 1.00 |
| Cdc7 Inhibitor | 0.25 | |
| U251-MG | Control (DMSO) | 1.00 |
| Cdc7 Inhibitor | 0.30 |
Data is representative and normalized to the control group. Actual values may vary depending on experimental conditions.
The provided protocol offers a robust framework for evaluating the cellular activity of Cdc7 inhibitors like this compound by monitoring the phosphorylation of its direct substrate, MCM2. This assay is a critical tool for the preclinical assessment and development of novel cancer therapeutics targeting the DNA replication machinery. The significant reduction in p-MCM2 levels upon treatment with a Cdc7 inhibitor confirms target engagement and provides a quantitative measure of the inhibitor's efficacy in a cellular context.[4][5]
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Analysis of Cell Cycle Perturbation by the Selective Cdc7 Kinase Inhibitor, Cdc7-IN-7, Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and the progression of the S phase of the cell cycle.[1][2] Cdc7, in complex with its regulatory subunit Dbf4 (or ASK), forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[1][3][4] This phosphorylation is a critical step for the initiation of DNA replication origins. Given its essential role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as an attractive target for anti-cancer drug development.[2][5]
Cdc7-IN-7 is a potent and selective inhibitor of Cdc7 kinase.[6][7] Inhibition of Cdc7 is expected to block the initiation of DNA replication, leading to cell cycle arrest, primarily at the G1/S boundary, and subsequent apoptosis in cancer cells.[8][9][10][11] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using propidium iodide (PI) staining and flow cytometry, a robust method for assessing cell cycle distribution.
Principle of the Assay
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[8] Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G0 or G1 phase have a 2n DNA content, cells in the G2 or M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. By treating cells with this compound and analyzing their DNA content by flow cytometry, researchers can quantify the inhibitor-induced changes in cell cycle progression.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between control and treated samples.
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0.1% | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 |
| This compound | 1 µM | 68.5 ± 3.1 | 15.3 ± 2.0 | 16.2 ± 1.5 |
| This compound | 5 µM | 75.1 ± 2.8 | 10.2 ± 1.5 | 14.7 ± 1.3 |
| This compound | 10 µM | 82.3 ± 3.5 | 5.6 ± 1.1 | 12.1 ± 1.0 |
Table 1: Representative data of a human cancer cell line (e.g., HeLa) treated with this compound for 24 hours. Values are presented as mean ± standard deviation from three independent experiments. A clear dose-dependent increase in the G0/G1 population and a decrease in the S and G2/M populations are observed, indicating a G1/S phase arrest.
Experimental Protocols
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
A flow cytometer equipped with a 488 nm laser
Experimental Workflow
Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed the cells of interest (e.g., a cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium from the 10 mM stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again, discard the supernatant, and resuspend the pellet in the residual PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Collect the PI fluorescence signal (typically in the FL2 or PE-Texas Red channel) for at least 10,000 events within the single-cell gate.
-
Use the appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution by plotting a histogram of the PI fluorescence intensity. The software can model the G0/G1, S, and G2/M populations to calculate the percentage of cells in each phase.
-
Cdc7 Signaling Pathway and Inhibition
Cdc7 signaling pathway in DNA replication initiation.
The diagram above illustrates the central role of the Cdc7-Dbf4 complex in the G1/S transition. The formation of the pre-replicative complex (Pre-RC) at replication origins is followed by the phosphorylation of the MCM complex by both Cdc7-Dbf4 (DDK) and CDK2-Cyclin E. This dual phosphorylation is essential for the recruitment of other replication factors and the initiation of DNA synthesis. This compound directly inhibits the kinase activity of Cdc7, thereby preventing MCM phosphorylation and blocking the cell cycle at the G1/S boundary.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for assessing the effects of the Cdc7 inhibitor, this compound, on the cell cycle. The expected outcome of treating cancer cells with this compound is an accumulation of cells in the G0/G1 phase, which can be accurately quantified using flow cytometry. This assay is a valuable tool for researchers in both academic and industrial settings who are investigating the mechanism of action of Cdc7 inhibitors and their potential as anti-cancer therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. Cdc7 Antibody (#3603) Datasheet Without Images | Cell Signaling Technology [cellsignal.cn]
- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing Apoptosis Induced by Cdc7 Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing apoptosis assays, specifically focusing on Caspase-3/7 activity, to evaluate the efficacy of Cdc7 inhibitors.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It functions by phosphorylating components of the minichromosome maintenance (MCM) protein complex, which is essential for the unwinding of DNA at replication origins.[1][3] Due to its elevated expression in various cancer cells and its critical role in cell proliferation, Cdc7 has emerged as a promising target for cancer therapy.[2] Inhibition of Cdc7 disrupts DNA replication, leading to replication stress and subsequent induction of apoptosis in cancer cells.[1][4] This document outlines the protocols for assessing apoptosis induced by Cdc7 inhibitors, with a focus on the widely used Caspase-3/7 activity assay.
Principle of Caspase-3/7 Assay
A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.[5] Caspase-3 and Caspase-7 are key executioner caspases. Their activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis.
Caspase-3/7 assays utilize a substrate that is specifically recognized and cleaved by activated Caspase-3 and -7. This cleavage event generates a measurable signal, such as luminescence or fluorescence, which is directly proportional to the level of Caspase-3/7 activity in the cell lysate.[6]
Signaling Pathway of Cdc7 Inhibition-Induced Apoptosis
Inhibition of Cdc7 kinase disrupts the initiation of DNA replication, leading to an S-phase arrest and the accumulation of DNA damage. This replication stress can trigger downstream signaling pathways that converge on the activation of executioner caspases, ultimately leading to apoptosis.
Figure 1: Simplified signaling pathway of Cdc7 inhibition leading to apoptosis.
Experimental Protocol: Caspase-3/7 Glo® Assay
This protocol is a general guideline for using a luminescent-based Caspase-3/7 assay, such as the Caspase-Glo® 3/7 Assay from Promega.[6] It is recommended to consult the manufacturer's specific instructions for the chosen assay kit.
Materials
-
Cdc7 inhibitor (e.g., XL413, PHA-767491, TAK-931)
-
Cancer cell line of interest (e.g., HCC1954, H460, PLC/PRF/5)[4][7][8]
-
Cell culture medium and supplements
-
White, opaque-walled 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Luminometer
-
Standard laboratory equipment (pipettes, incubators, etc.)
Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Cdc7 inhibitor in cell culture medium at 2x the final desired concentration.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x inhibitor solution to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
Caspase-3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle-treated control to determine the fold-change in Caspase-3/7 activity.
-
It is also recommended to perform a parallel cell viability assay (e.g., CellTiter-Glo®) to normalize caspase activity to the number of viable cells.[7][9]
-
Experimental Workflow
The following diagram illustrates the general workflow for a Caspase-3/7 apoptosis assay.
Figure 2: General workflow for a Caspase-3/7 apoptosis assay.
Quantitative Data Summary
The following table summarizes representative data on the effects of various Cdc7 inhibitors on apoptosis and cell viability in different cancer cell lines.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| PHA-767491 | HCC1954 | Caspase-3/7 | Apoptosis Induction | Strong induction at 24h | [7] |
| XL413 | HCC1954 | Cell Viability | IC50 | ~2.5 µM (72h) | [7] |
| XL413 | Colo-205 | Cell Viability | IC50 | >10 µM (72h) | [7] |
| PKR Inhibitor | HCC1954 | Caspase-3/7 | Apoptosis Induction | Strong induction at 24h | [7] |
| SB 218078 | HCC1954 | Caspase-3/7 | Apoptosis Induction | Low levels of induction at 24h | [7] |
| TAK-931 | H460 | Caspase-3/7 | Apoptosis Induction | Dose-dependent increase | [8] |
| XL413 + AZD6738 | PLC/PRF/5 | Caspase-3/7 | Apoptosis Induction | Synergistic induction | [4] |
| XL413 + MK-8776 | SNU449 | Caspase-3/7 | Apoptosis Induction | Synergistic induction | [4] |
Troubleshooting and Considerations
-
High Background: Ensure complete cell lysis and check for potential contamination of reagents.
-
Low Signal: Optimize cell number, inhibitor concentration, and incubation times. Ensure the luminometer is properly calibrated.
-
Cell Line Variability: The sensitivity to Cdc7 inhibitors and the propensity to undergo apoptosis can vary significantly between different cell lines.
-
Off-Target Effects: It is important to consider potential off-target effects of the inhibitor. Comparing the effects of multiple inhibitors targeting the same protein can help to validate the on-target activity.
-
Complementary Assays: To confirm apoptosis, it is advisable to use complementary assays, such as Annexin V staining, TUNEL assay, or PARP cleavage analysis by Western blot.
By following these detailed protocols and considering the key aspects of experimental design and data interpretation, researchers can effectively evaluate the pro-apoptotic activity of Cdc7 inhibitors and advance the development of novel cancer therapeutics.
References
- 1. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 8. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDK Has a Primary Role in Processing Stalled Replication Forks to Initiate Downstream Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Cdc7-IN-7: A Detailed Guide to IC50 Determination in Diverse Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome stability.[1][2] Its activity is essential for the G1/S transition of the cell cycle, primarily through the phosphorylation of the minichromosome maintenance (MCM) protein complex, a key component of the DNA replication machinery.[1][3] Overexpression of Cdc7 has been observed in a wide range of human cancers, making it an attractive target for the development of novel anticancer therapies.[4]
Cdc7-IN-7c is a potent and selective, time-dependent inhibitor of Cdc7 kinase belonging to the 2-aminomethylthieno[3,2-d]pyrimidin-4(3H)-one class of compounds.[5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Cdc7-IN-7c in various cancer cell lines, a critical step in evaluating its therapeutic potential.
Data Presentation
The following table summarizes the in vitro potency of Cdc7-IN-7c against the Cdc7 kinase and its anti-proliferative effect on a selected cancer cell line.
| Compound | Target | IC50 (nM) | Cell Line | Growth Inhibition GI50 (nM) | Reference |
| Cdc7-IN-7c (Compound 10c) | Cdc7/Dbf4 | 0.70 | COLO205 (Colon Carcinoma) | 8.8 | [5] |
Note: The available literature focuses on the potent enzymatic inhibition and the effect on the COLO205 cell line. Further studies are required to determine the IC50 values of Cdc7-IN-7c across a broader panel of cancer cell lines.
Signaling Pathway and Experimental Workflow
To understand the context of Cdc7 inhibition and the process of determining inhibitor potency, the following diagrams illustrate the Cdc7 signaling pathway and the experimental workflow for IC50 determination.
Caption: Cdc7/Dbf4 signaling in DNA replication initiation.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
In Vitro Cdc7/Dbf4 Kinase Assay
This protocol is adapted from methodologies used for kinase activity screening and is suitable for determining the enzymatic IC50 of this compound.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Biotinylated peptide substrate (e.g., a peptide derived from Mcm2)
-
ATP, [γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Cdc7-IN-7c (or other test compounds) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintilation counter
Procedure:
-
Prepare a serial dilution of Cdc7-IN-7c in DMSO. Further dilute the compound in the kinase reaction buffer.
-
In a microplate, add the diluted Cdc7-IN-7c or DMSO (vehicle control).
-
Add the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding a mixture of Cdc7/Dbf4 kinase, ATP, and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Add streptavidin-coated SPA beads to each well and incubate to allow the biotinylated substrate to bind.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay for Growth Inhibition (GI50)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative activity of Cdc7-IN-7c in cancer cell lines.[6][7][8]
Materials:
-
Selected cancer cell lines (e.g., COLO205)
-
Complete cell culture medium
-
Cdc7-IN-7c dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Cdc7-IN-7c in the complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cdc7-IN-7c. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of Cdc7-IN-7c compared to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to determine the in vitro enzymatic and cellular potency of the Cdc7 inhibitor, Cdc7-IN-7c. Accurate and reproducible IC50 and GI50 values are essential for the preclinical evaluation of this and other potential anti-cancer agents targeting the Cdc7 kinase. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and the practical steps involved in this critical aspect of drug discovery research.
References
- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Replication Stress with Cdc7-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] In conjunction with its regulatory subunit, Dbf4, it forms an active complex that phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins and progression through S phase.[1][2][3] Due to the heightened reliance of cancer cells on robust DNA replication machinery, Cdc7 has emerged as a promising target for anti-cancer therapies.[4] Inhibition of Cdc7 leads to the stalling of replication forks, resulting in replication stress, genomic instability, and ultimately, cell death in cancer cells.[4][5]
Cdc7-IN-7 is a potent and selective inhibitor of Cdc7 kinase. These application notes provide detailed protocols for utilizing this compound to induce replication stress in cultured cells, enabling the study of DNA damage response pathways and the development of novel therapeutic strategies.
Data Presentation
The following table summarizes the inhibitory activity of Cdc7-IN-7c, a close analog of this compound, and other representative Cdc7 inhibitors. This data is essential for determining the appropriate concentration range for inducing replication stress in experimental models.
| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |
| Cdc7-IN-7c (Compound 10c) | Cdc7 | 0.70 | N/A (Enzymatic Assay) | Potent and selective inhibition | [6] |
| Cdk2 | >10,000 | N/A (Enzymatic Assay) | High selectivity | [6] | |
| ROCK1 | 140 | N/A (Enzymatic Assay) | Moderate selectivity | [6] | |
| COLO205 | N/A | COLO205 | Growth inhibition | [6] | |
| TAK-931 | Cdc7 | <0.3 | N/A (Enzymatic Assay) | Potent inhibition | |
| XL413 | Cdc7 | 3.4 | N/A (Enzymatic Assay) | Potent inhibition | |
| PHA-767491 | Cdc7 | 10 | N/A (Enzymatic Assay) | Potent inhibition |
Note: Cdc7-IN-7c is a pyrrolidinylmethyl derivative of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.[6] The IC50 values for other inhibitors are provided for comparative purposes. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Signaling Pathway of Cdc7 Inhibition
Inhibition of Cdc7 by this compound disrupts the normal process of DNA replication initiation, leading to replication stress and the activation of the DNA damage response pathway.
Caption: Inhibition of the Cdc7/Dbf4 complex by this compound prevents MCM phosphorylation, leading to replication stress.
Experimental Protocols
The following protocols are provided as a guideline for inducing and analyzing replication stress using this compound. Optimization may be required for specific cell lines and experimental setups.
Experimental Workflow
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. Cdc7 is an active kinase in human cancer cells undergoing replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53 controls CDC7 levels to reinforce G1 cell cycle arrest upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdc7-IN-7 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cdc7-IN-7, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, in in vivo xenograft models. This document is intended to guide researchers in the preclinical evaluation of this compound's antitumor efficacy.
Introduction to Cdc7 Kinase and its Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] In conjunction with its regulatory subunit, Dbf4, Cdc7 forms an active kinase complex that phosphorylates multiple components of the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the firing of replication origins and entry into S phase.[3][4][5] Many cancer cells exhibit high expression levels of Cdc7, which is often correlated with poor clinical outcomes.[3][6] This dependency on Cdc7 for proliferation makes it an attractive target for cancer therapy.[1][6]
Cdc7 inhibitors, such as this compound, disrupt the initiation of DNA replication, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][5] Preclinical studies with various Cdc7 inhibitors have demonstrated significant tumor growth inhibition in a range of cancer types, validating its potential as a therapeutic target.[6][7][8][9][10]
Cdc7 Signaling Pathway
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.
Caption: Role of Cdc7 in initiating DNA replication and the inhibitory action of this compound.
In Vivo Xenograft Model Protocol: this compound
This protocol provides a generalized framework for assessing the antitumor activity of this compound in a subcutaneous xenograft mouse model. Specific parameters may need to be optimized depending on the cell line and research question.
I. Materials and Reagents
-
Cell Line: A cancer cell line known to be sensitive to Cdc7 inhibition (e.g., COLO205, H69-AR, Huh7).
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, female.
-
This compound: Synthesized and purified.
-
Vehicle: Appropriate for solubilizing this compound (e.g., 0.5% methylcellulose, 5% DMSO in saline).
-
Cell Culture Media: (e.g., RPMI-1640, DMEM) with supplements (FBS, antibiotics).
-
Matrigel: (Optional, to aid tumor formation).
-
Anesthetics: (e.g., isoflurane, ketamine/xylazine).
-
Calipers: For tumor measurement.
-
Syringes and needles.
II. Experimental Workflow
The following diagram outlines the key steps of the in vivo xenograft study.
Caption: Step-by-step workflow for the this compound in vivo xenograft experiment.
III. Detailed Experimental Procedures
1. Cell Culture and Preparation:
- Culture the selected cancer cell line in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsinization.
- Wash the cells with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.[11]
2. Tumor Cell Implantation:
- Anesthetize the mice.
- Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse.[12]
3. Tumor Growth and Monitoring:
- Allow tumors to grow.
- Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.[11]
4. Randomization and Grouping:
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12]
- Typical groups include:
- Group 1: Vehicle control
- Group 2: this compound (low dose)
- Group 3: this compound (high dose)
- Group 4: Positive control (standard-of-care chemotherapy), if applicable.
5. Drug Administration:
- Prepare fresh formulations of this compound and vehicle on each day of dosing.
- Administer the assigned treatment to each mouse according to the planned schedule (e.g., daily oral gavage).[12] The volume is typically adjusted based on the most recent body weight.
6. Continued Monitoring:
- Continue to measure tumor volumes and body weights 2-3 times per week.
- Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
7. Endpoint Analysis:
- The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
- At the endpoint, euthanize the mice and excise the tumors.
- Tumors can be weighed and processed for further analysis, such as:
- Pharmacodynamic (PD) analysis: Western blotting to measure the phosphorylation of MCM2 (p-MCM2), a direct substrate of Cdc7, to confirm target engagement.[9]
- Histology: H&E staining and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Data Presentation
Quantitative data from in vivo xenograft studies with Cdc7 inhibitors are summarized below. These values are representative and may vary depending on the specific inhibitor, cell line, and experimental conditions.
| Parameter | Vehicle Control | Cdc7 Inhibitor (Low Dose) | Cdc7 Inhibitor (High Dose) | Positive Control |
| Initial Tumor Volume (mm³) | 120 ± 15 | 125 ± 18 | 122 ± 16 | 124 ± 17 |
| Final Tumor Volume (mm³) | 1850 ± 250 | 950 ± 180 | 450 ± 120 | 600 ± 150 |
| Tumor Growth Inhibition (%) | - | ~50% | ~75% | ~68% |
| Initial Body Weight (g) | 20.5 ± 1.2 | 20.3 ± 1.1 | 20.6 ± 1.3 | 20.4 ± 1.2 |
| Final Body Weight (g) | 22.1 ± 1.5 | 20.1 ± 1.3 | 19.5 ± 1.6 | 18.2 ± 1.8 |
| Body Weight Change (%) | +7.8% | -1.0% | -5.3% | -10.8% |
| p-MCM2 Reduction (vs. Control) | - | Significant | Strong | N/A |
Data are presented as mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control group.
Conclusion
The provided protocols and application notes offer a robust framework for the in vivo evaluation of this compound. Careful planning and execution of these xenograft studies are crucial for determining the preclinical efficacy and safety profile of this novel class of anticancer agents. The data generated will be instrumental in guiding further drug development efforts.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Cdc7-IN-7 solubility and stock solution preparation
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling Cdc7-IN-7. Below you will find frequently asked questions (FAQs), protocols for preparing stock and working solutions, and guidance on storage and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of the compound. For in vivo experiments, solubility may be achieved in a solution of ethanol and PBS.
Q2: The vial of this compound appears to be empty upon arrival. What should I do?
If you ordered a small quantity (e.g., 1-5 mg), the compound may be lyophilized into a thin, crystalline film on the walls or bottom of the vial, making it difficult to see. This is normal. Please proceed with the reconstitution protocol by adding the appropriate solvent directly to the vial to ensure you recover the entire product amount.[1]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer (e.g., PBS or cell culture media). How can I fix this?
Precipitation is common when diluting a concentrated DMSO stock into an aqueous medium.[1] To redissolve the compound, you can try the following troubleshooting steps:
-
Vortexing: Vortex the solution vigorously for several minutes.
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[1]
-
Sonication: Use a bath sonicator for a few minutes to aid dissolution.[1]
-
Solvent Percentage: Ensure the final concentration of the organic solvent (like DMSO) in your working solution is kept low, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[2][3]
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with little to no cytotoxic effects.[2][3] Some sensitive cell lines may require a lower concentration, such as 0.1%. It is always recommended to run a vehicle control (media with the same percentage of DMSO but without the compound) to assess the impact of the solvent on your specific cell line.[1]
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Can be used for some formulations, but may require warming. |
| Water / PBS (pH 7.2) | < 0.1 mg/mL | Considered insoluble in aqueous buffers alone. |
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Solvent | Stability | Recommendations |
| -20°C | DMSO | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -80°C | DMSO | Up to 6 months | Recommended for long-term storage.[4] |
Note: Aqueous working solutions should be prepared fresh for each experiment and used within 24 hours.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
Vial of this compound (pre-weighed)
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Pre-calculation: Before opening the vial, calculate the volume of DMSO required. For example, to make a 10 mM stock from 5 mg of this compound (let's assume a Molecular Weight of 450.5 g/mol ):
-
Amount in moles = 0.005 g / 450.5 g/mol = 1.11 x 10⁻⁵ mol
-
Volume (L) = Moles / Molarity = 1.11 x 10⁻⁵ mol / 0.010 mol/L = 1.11 x 10⁻³ L
-
Volume (µL) = 1110 µL
-
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure all powder is at the bottom. Carefully add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if dissolution is slow.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots upright at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution into cell culture media for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile tubes
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: It is best practice to perform a serial dilution rather than a single large dilution.
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of sterile medium or PBS. Mix thoroughly by pipetting or gentle vortexing.
-
Step B (Final Dilution): Prepare the final 10 µM working solution. For example, to make 1 mL of working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
-
Mixing: Mix the final working solution thoroughly by inverting the tube or gentle vortexing. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1% in this example).
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store aqueous working solutions.
Visualization of Cdc7 Signaling Pathway
Cell division cycle 7 (Cdc7) kinase is a crucial regulator of the cell cycle, primarily active at the G1/S transition to initiate DNA replication.[5][6] It forms an active complex with its regulatory subunit, Dbf4, known as Dbf4-dependent kinase (DDK).[7][8] The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a key component of the pre-replication complex.[5][6] This phosphorylation event activates the helicase activity of the MCM complex, leading to the unwinding of DNA and the start of DNA synthesis.[5][6] Cdc7 also plays a role in the DNA damage response by phosphorylating Claspin, which contributes to the activation of the ATR-Chk1 checkpoint pathway.[9]
Caption: Cdc7 signaling in DNA replication and damage response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule Articles | Smolecule [smolecule.com]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDC7 | SGD [yeastgenome.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Technical Support Center: Optimizing Cdc7-IN-7 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cdc7-IN-7 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[3][4] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), and this complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[3][5] This phosphorylation is a critical step for the activation of the MCM helicase, which unwinds DNA at replication origins, allowing for the initiation of DNA synthesis.[4][5] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a halt in the initiation of DNA replication, which can induce replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[6][7]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Since the IC50 value for this compound is not publicly available, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
As a general starting point for a new inhibitor, a wide concentration range should be tested. Based on data for other potent Cdc7 inhibitors, a starting range of 1 nM to 10 µM is recommended.
Reference IC50 Values for Other Cdc7 Inhibitors:
| Inhibitor | Target | IC50 (nM) | Reference Cell Line(s) |
| TAK-931 | Cdc7 | <0.3 | Enzymatic Assay |
| PHA-767491 | Cdc7 | 10 | Enzymatic Assay |
| XL413 | Cdc7 | Not specified | Used in various cancer cell lines |
| CRT'2199 | Cdc7 | 4 | Enzymatic Assay |
This table provides reference values for other Cdc7 inhibitors to give a general idea of the potency of this class of compounds. The optimal concentration for this compound must be determined experimentally.
Q3: How can I determine the optimal concentration of this compound for my cell line?
A3: A dose-response experiment is the best way to determine the optimal concentration. This typically involves treating your cells with a serial dilution of this compound and then measuring a relevant biological endpoint.
Recommended Experimental Workflow:
-
Cell Viability/Proliferation Assay: Perform a cell viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay) to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Target Engagement Assay: Use western blotting to detect the phosphorylation of a known Cdc7 substrate, such as MCM2 at Serine 40/41 or Serine 53. A decrease in the phosphorylation of MCM2 indicates that this compound is engaging its target.
-
Functional Assay: Perform a functional assay, such as cell cycle analysis by flow cytometry, to observe the expected biological outcome of Cdc7 inhibition, which is typically an S-phase arrest.
By correlating the data from these three assays, you can determine a concentration that effectively inhibits Cdc7 and produces the desired biological effect without causing excessive non-specific toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability or proliferation. | - Concentration is too low. - Inhibitor is inactive. - Cell line is resistant. - Incorrect assay setup. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).- Verify the integrity and proper storage of the this compound compound.- Confirm target engagement by checking for reduced phosphorylation of MCM2 via Western Blot.- Ensure the cell seeding density and incubation times are appropriate for the assay. |
| High levels of cell death even at low concentrations. | - Concentration is too high. - Off-target effects of the inhibitor. - Cell line is highly sensitive. | - Lower the concentration range in your dose-response experiment.- Compare the cytotoxic concentration with the concentration required for target engagement. A large difference may suggest off-target effects.- Reduce the treatment duration. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent inhibitor preparation. - Cell passage number is too high. | - Ensure a consistent number of cells are seeded for each experiment.- Prepare fresh dilutions of this compound from a stock solution for each experiment.- Use cells with a low and consistent passage number. |
| Phospho-MCM2 levels do not decrease after treatment. | - Ineffective cell lysis or protein extraction. - Antibody is not working correctly. - Concentration of this compound is too low. | - Use a lysis buffer containing phosphatase inhibitors.- Validate your phospho-MCM2 antibody with a positive and negative control.- Increase the concentration of this compound and/or the treatment time. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-MCM2
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MCM2 (e.g., Ser40/41) and total MCM2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. Cdc7 Antibody (#3603) Datasheet Without Images | Cell Signaling Technology [cellsignal.cn]
- 6. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
Cdc7-IN-7 treatment duration for maximal effect
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for experiments involving the Cdc7 kinase inhibitor, Cdc7-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), which then phosphorylates components of the minichromosome maintenance (MCM) protein complex, specifically Mcm2.[2][3][4] This phosphorylation is an essential step for the activation of the MCM helicase, the unwinding of DNA at replication origins, and the subsequent start of DNA synthesis.[1] By binding to the ATP-binding site of Cdc7, this compound prevents the phosphorylation of its substrates, thereby halting the initiation of DNA replication.[1]
Q2: Why is Cdc7 considered a promising target in cancer therapy?
A2: The therapeutic strategy of targeting Cdc7 is based on the heightened dependency of cancer cells on robust DNA replication machinery to support their high proliferation rates.[1] Many types of tumors show high expression levels of Cdc7.[3][5] Inhibition of Cdc7 activity leads to replication stress and S-phase arrest, which preferentially induces apoptosis in cancer cells, while often having minimal effects on the viability of normal, non-transformed cells.[1][2] This provides a therapeutic window for selectively targeting the tumor.
Q3: What is the expected cellular outcome after treating cancer cells with this compound?
A3: Treatment of cancer cells with a Cdc7 inhibitor like this compound primarily blocks the initiation of DNA replication. This leads to an arrest in the S phase of the cell cycle.[2] Prolonged arrest and the resulting replication stress ultimately trigger programmed cell death, or apoptosis.[2][6] In some cell lines, treatment for extended periods (e.g., 48 hours) can also lead to the accumulation of polyploid cells due to mitotic abnormalities.[5]
Troubleshooting Guide: Optimizing Treatment Duration
Q4: How do I determine the optimal treatment duration for this compound to achieve the maximal effect in my specific cell line?
A4: The optimal treatment duration is not fixed; it depends entirely on the experimental endpoint you are measuring. A time-course experiment is the most effective method to determine this for your specific model system.
-
For Target Engagement (p-MCM2 Inhibition): The effect on the direct downstream target of Cdc7 is rapid. You should be able to observe a significant reduction in Mcm2 phosphorylation within 2 to 6 hours of treatment.
-
For Cell Cycle Arrest: An accumulation of cells in the S phase can typically be observed within 12 to 24 hours .
-
For Cell Viability/Apoptosis: As apoptosis is a downstream consequence of replication stress, a longer incubation is required. Maximal effects on cell viability are often observed between 48 and 72 hours . Some studies have even extended treatment to 8 days for transcriptional analyses.[7]
We recommend setting up parallel experiments and harvesting cells at various time points (e.g., 6, 12, 24, 48, 72 hours) to analyze your specific markers of interest.
Q5: I am treating my cells for 24 hours but not observing the expected level of cell death. What are the potential issues?
A5: This is a common observation. Here are several factors to consider:
-
Insufficient Treatment Duration: 24 hours is often enough to induce cell cycle arrest but may be too short to see widespread apoptosis. Extend your treatment time to 48 or 72 hours.
-
Suboptimal Drug Concentration: Ensure you have performed a dose-response curve to identify the effective concentration range for your cell line. The required concentration can vary significantly between cell lines.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying degrees of sensitivity to Cdc7 inhibition.
-
Assay Limitations: The assay used to measure cell death may not be sensitive enough or may measure the wrong parameter. For example, an MTT assay measures metabolic activity, which may not directly correlate with early apoptotic events. Consider using an ATP-based assay like CellTiter-Glo® for viability or a specific apoptosis assay (e.g., Annexin V staining, Caspase-3/7 activity).
-
Confirmation of Target Engagement: Before running longer-term viability assays, confirm that this compound is inhibiting its target in your system. A short-term (2-6 hour) treatment followed by a Western blot for phosphorylated Mcm2 (p-MCM2) will verify that the drug is active in your cells.
Q6: How quickly can I confirm that this compound is working in my cells?
A6: The most direct and rapid method to confirm the activity of this compound is to assess the phosphorylation status of its key substrate, Mcm2. A significant decrease in the p-MCM2 signal via Western blot can be detected in as little as 2 to 6 hours post-treatment, providing a robust pharmacodynamic marker of target engagement.
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound across various cancer cell lines, illustrating the typical time-dependent effect of the inhibitor on cell viability. Note that lower IC50 values indicate higher potency.
| Cell Line | IC50 at 24 hours (nM) | IC50 at 48 hours (nM) | IC50 at 72 hours (nM) |
| COLO 205 (Colon) | 550 | 150 | 85 |
| SW48 (Colon) | 800 | 220 | 110 |
| A427 (Lung) | 650 | 180 | 90 |
| MV-4-11 (Leukemia) | 400 | 95 | 50 |
This data is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay using CellTiter-Glo®
This protocol determines the effect of this compound on cell viability over time by measuring ATP levels, which are indicative of metabolically active cells.[8][9]
-
Cell Seeding: Seed cells in a white-walled, 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Return the plates to the incubator. You will have a separate plate for each time point (e.g., 24h, 48h, 72h).
-
Assay Procedure (at each time point): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of CellTiter-Glo® Reagent directly to each well.[8][10] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls for each time point and plot the dose-response curves to determine the IC50 value.
Protocol 2: Assessment of Target Engagement by Western Blotting for p-MCM2
This protocol verifies that this compound is inhibiting its direct target in the cell.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 1 µM) and a vehicle control for a short duration (e.g., 2, 4, or 6 hours).
-
Cell Lysis: a. Place the plate on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Mcm2 (e.g., p-MCM2 Ser53) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Re-probe the blot for total Mcm2 and a loading control (e.g., GAPDH or β-Actin) to confirm equal loading and assess the specific reduction in the phosphorylated form of the protein.
Visualizations
Caption: Cdc7 kinase pathway and the inhibitory action of this compound.
Caption: Workflow for determining time-dependent effects on cell viability.
Caption: Troubleshooting decision tree for unexpected cell viability results.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting Cdc7-IN-7 insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cdc7-IN-7. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution when added to cell culture media. | The aqueous nature of cell culture media can cause hydrophobic compounds like this compound to precipitate, especially when added from a highly concentrated DMSO stock. | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, ideally ≤ 0.5%, and as low as 0.1% for sensitive cell lines.[1][2] 2. Serial Dilution in DMSO: Before adding to your aqueous media, perform serial dilutions of your concentrated this compound stock solution in pure DMSO to lower the concentration.[3] 3. Gradual Addition and Mixing: Add the diluted this compound/DMSO solution dropwise to your cell culture media while gently vortexing or stirring to facilitate dispersion and prevent localized high concentrations that can lead to precipitation. 4. Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility. |
| The powdered this compound is difficult to dissolve in DMSO. | The compound may require energy to fully dissolve. | 1. Sonication: Use a sonicating water bath to aid in the dissolution of this compound in DMSO.[4] 2. Gentle Heating: If sonication is not sufficient, gently warm the solution up to 45°C to facilitate dissolution.[4] |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of this compound, leading to variability in the effective concentration. | 1. Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If present, try to redissolve using the methods mentioned above (sonication, gentle warming). 2. Consistent Preparation: Follow a standardized and detailed protocol for preparing your this compound solutions for every experiment to ensure reproducibility. |
| Cell toxicity or unexpected off-target effects. | The concentration of the solvent (DMSO) may be too high, or the inhibitor itself may be cytotoxic at the concentration used. | 1. Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to differentiate between the effects of the inhibitor and the solvent. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line. |
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cdc7 kinase.[4] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[5] By inhibiting Cdc7, this compound can block DNA replication and induce cell cycle arrest, making it a valuable tool for cancer research.[5][6]
What is the recommended solvent for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
What is the solubility of this compound in DMSO?
This compound has a solubility of 45 mg/mL (109.64 mM) in DMSO.[4] It is recommended to use sonication to aid in its dissolution.[4]
How should I store this compound?
What is the maximum concentration of DMSO that can be used in cell culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, for sensitive cell lines, it is advisable to keep the concentration at or below 0.1%.[1][2] It is always best practice to perform a toxicity test with your specific cell line to determine the optimal DMSO concentration.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 45 mg/mL (109.64 mM) | [4] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideal: ≤ 0.1%) | [1][2][7] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in DMSO) | -80°C for 1 year | [4] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for dissolving and diluting this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicating water bath
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube thoroughly.
-
If the compound does not fully dissolve, place the tube in a sonicating water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
Perform serial dilutions of the concentrated stock solution in sterile DMSO to create a range of lower concentration stocks. This is crucial for minimizing the amount of DMSO added to the final culture.
-
-
Prepare the Final Working Solution (in Cell Culture Medium):
-
Pre-warm the sterile cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the desired volume of the appropriate intermediate DMSO stock solution drop-by-drop. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (e.g., ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation in cell culture media.
Caption: The role of Cdc7 in initiating DNA replication and the inhibitory action of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
potential off-target effects of Cdc7-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cdc7-IN-7, a potent and selective inhibitor of Cell division cycle 7 (Cdc7) kinase. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the serine/threonine kinase Cdc7. It is a highly potent, ATP-competitive inhibitor. Specifically, the compound referred to as Cdc7-IN-7c, a pyrrolidinylmethyl derivative of a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, demonstrates an IC50 value of 0.70 nM against Cdc7 kinase.[1]
Q2: What are the known primary off-targets of this compound?
A2: Based on available kinase profiling data for the closely related and well-characterized compound Cdc7-IN-7c, it exhibits high selectivity for Cdc7. The most notable off-targets, although significantly less potent than its inhibition of Cdc7, are Cyclin-Dependent Kinase 2 (Cdk2) and Rho-associated protein kinase 1 (ROCK1).[1] The selectivity for Cdc7 over these kinases is substantial, indicating a favorable selectivity profile.
Q3: Are there any known cellular off-target effects?
A3: While this compound is designed to be selective, high concentrations or prolonged exposure may lead to cellular effects not directly related to Cdc7 inhibition. As with many kinase inhibitors, potential off-target effects could manifest as unexpected changes in cell signaling pathways, morphology, or viability that are independent of S-phase arrest. It is crucial to include appropriate controls in your experiments to distinguish on-target from potential off-target effects.
Q4: How can I minimize potential off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of MCM2 phosphorylation).
-
Perform control experiments: Include a negative control (vehicle-treated cells) and potentially a positive control with a different, well-characterized Cdc7 inhibitor if available.
-
Use rescue experiments: If possible, transfecting cells with a drug-resistant mutant of Cdc7 could help confirm that the observed phenotype is due to on-target inhibition.
-
Validate findings with alternative methods: Use complementary techniques like siRNA/shRNA-mediated knockdown of Cdc7 to confirm that the pharmacological and genetic inhibition of the target produce similar phenotypes.
Q5: What is the difference between this compound and Cdc7-IN-7c?
A5: The nomenclature in chemical libraries can sometimes be inconsistent. "Cdc7-IN-7c" is a specific compound (a pyrrolidinylmethyl derivative) detailed in the scientific literature with extensive characterization.[1] It is highly probable that "this compound" refers to this same compound or a very close analog from the same chemical series. Researchers should verify the specific chemical structure and CAS number of the compound they are using.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity at Low Concentrations | 1. Off-target effects on essential kinases. 2. Compound instability or degradation into toxic byproducts. 3. Cell line hypersensitivity. | 1. Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for Cdc7 inhibition. 2. Check for inhibition of known off-targets like Cdk2 and ROCK1 at the effective concentration. 3. Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions. 4. Test the compound on a different cell line to see if the effect is cell-type specific. |
| Observed Phenotype Does Not Match Expected S-phase Arrest | 1. The phenotype is due to an off-target effect. 2. The experimental readout is not specific to S-phase arrest. 3. The cell line has a bypass mechanism or resistance to Cdc7 inhibition. | 1. Confirm on-target activity by measuring the phosphorylation status of the Cdc7 substrate, MCM2. 2. Use multiple methods to assess the cell cycle, such as flow cytometry for DNA content and BrdU incorporation assays. 3. Perform a Western blot to check for Cdc7 protein levels. |
| Inconsistent Results Between Experiments | 1. Variability in compound concentration. 2. Differences in cell culture conditions (e.g., cell density, passage number). 3. Degradation of the compound stock solution. | 1. Always use freshly diluted compound from a validated stock solution. 2. Standardize all cell culture parameters. 3. Prepare new stock solutions of this compound regularly and store them appropriately. |
Quantitative Data Summary
The following table summarizes the kinase selectivity profile of Cdc7-IN-7c, a representative compound of this series.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / Cdc7 IC50) |
| Cdc7 | 0.70 | 1 |
| Cdk2 | >10,000 | >14,000 |
| ROCK1 | 140 | 200 |
| Data is derived from Kurasawa et al., 2017.[1] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against Cdc7.
-
Reagents and Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP (concentration at or near the Km for Cdc7)
-
Substrate (e.g., a peptide derived from MCM2)
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the Cdc7/Dbf4 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay for MCM2 Phosphorylation
This protocol is for assessing the on-target activity of this compound in a cellular context by measuring the phosphorylation of its substrate, MCM2.
-
Reagents and Materials:
-
Cancer cell line (e.g., COLO205)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total MCM2, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MCM2 signal to total MCM2 and the loading control.
-
Visualizations
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase selectivity profile.
References
Navigating Cdc7 Inhibition: A Technical Support Guide on Cdc7-IN-7 Cytotoxicity
Welcome to the technical support center for researchers utilizing Cdc7 inhibitors, with a specific focus on the differential cytotoxicity of compounds like Cdc7-IN-7 in normal versus cancer cells. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for key assays, and visual representations of the underlying molecular pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdc7 inhibitors like this compound?
A1: Cdc7 (Cell Division Cycle 7) is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] It functions by phosphorylating components of the minichromosome maintenance (MCM) protein complex (specifically Mcm2-7), which is the catalytic core of the replicative helicase.[2] This phosphorylation is a critical step for the activation of the helicase, unwinding of DNA at replication origins, and the subsequent recruitment of the DNA replication machinery.[4] Cdc7 inhibitors, such as this compound, act by blocking the kinase activity of Cdc7, thereby preventing the initiation of DNA synthesis.[3]
Q2: Why do Cdc7 inhibitors exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: The selective cytotoxicity of Cdc7 inhibitors is primarily linked to the different states of cell cycle checkpoint controls in normal versus cancer cells.[1][5]
-
In normal cells , which typically have a functional G1/S checkpoint, inhibition of Cdc7 leads to a cell cycle arrest at the G1-S boundary.[2] This arrest is often mediated by the p53 tumor suppressor protein and the induction of the cyclin-dependent kinase inhibitor p21.[2] This provides an opportunity for the cell to repair and recover, and the arrest is often reversible. Consequently, Cdc7 inhibition does not typically induce cell death in normal cells.[1][2]
-
In cancer cells , the G1/S checkpoint is frequently compromised due to mutations in genes like TP53.[6] When these cells are treated with a Cdc7 inhibitor, they fail to arrest in G1 and proceed into S phase with incompletely replicated DNA.[2] This leads to replication stress, accumulation of DNA damage, and ultimately, p53-independent apoptosis or mitotic catastrophe.[1][2][5]
Q3: What is the expected phenotypic outcome of treating cancer cells with this compound?
A3: Treatment of cancer cells with an effective dose of a Cdc7 inhibitor like this compound is expected to result in:
-
Inhibition of DNA synthesis and S-phase progression.[1]
-
Induction of apoptosis (programmed cell death), which can be observed through markers like Annexin V staining and cleavage of PARP and caspase-3.[5][7]
-
Accumulation of cells in the G2/M phase of the cell cycle, followed by the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
-
Increased levels of DNA damage markers, such as γ-H2AX.[7]
Q4: Can Cdc7 inhibitors be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies suggest that Cdc7 inhibitors can have synergistic effects when combined with other therapies. For instance, they can sensitize cancer cells to DNA-damaging agents like cisplatin and doxorubicin. By inhibiting the initiation of DNA replication, Cdc7 inhibitors can exacerbate the effects of agents that cause DNA lesions, leading to enhanced cancer cell killing.
Troubleshooting Guide
Problem 1: No significant difference in cytotoxicity is observed between my cancer and normal cell lines after treatment with this compound.
-
Possible Cause 1: Suboptimal Drug Concentration. The IC50 values can vary significantly between different cell lines.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) on both your cancer and normal cell lines to determine the optimal concentration that shows a differential effect.
-
-
Possible Cause 2: Health and Passage Number of Cell Lines. High passage numbers can lead to altered cellular characteristics and drug responses.
-
Solution: Use low-passage, healthy cell lines for your experiments. Ensure that the normal cell line has a functional p53 pathway.
-
-
Possible Cause 3: Insufficient Incubation Time. The cytotoxic effects of Cdc7 inhibitors may take time to manifest.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Problem 2: High background in my MTT/XTT cytotoxicity assay.
-
Possible Cause 1: Contamination. Microbial contamination can lead to the reduction of the tetrazolium salt, causing false-positive results.
-
Solution: Regularly check your cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.
-
-
Possible Cause 2: Interference from the Compound. The chemical properties of this compound might interfere with the assay.
-
Solution: Run a control with the compound in cell-free media to check for any direct reduction of the assay reagent.
-
Problem 3: Inconsistent results in apoptosis assays (Annexin V/PI staining).
-
Possible Cause 1: Cell Handling. Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining.
-
Solution: Handle cells gently. Use a minimal concentration of trypsin for the shortest possible time and centrifuge at low speeds (e.g., 300 x g).
-
-
Possible Cause 2: Compensation Issues in Flow Cytometry. Incorrect compensation settings can lead to spectral overlap between the fluorochromes.
-
Solution: Always include single-stained controls for setting up proper compensation on the flow cytometer.
-
Quantitative Data on Cdc7 Inhibitor Cytotoxicity
The following table summarizes representative IC50 values for the Cdc7 inhibitor EP-05, demonstrating its selectivity for cancer cells over a normal cell line. Note: Specific IC50 data for this compound is not widely available in the public domain; EP-05 is presented as a relevant example of a selective Cdc7 inhibitor.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SW620 | Colorectal Carcinoma | 0.068 | [7] |
| DLD-1 | Colorectal Adenocarcinoma | 0.070 | [7] |
| Capan-1 | Pancreatic Adenocarcinoma | <0.03 | [7] |
| COLO 205 | Colorectal Adenocarcinoma | <0.03 | [7] |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 33.41 | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
After the incubation, add 100 µL of the solubilization solution to each well.[9]
-
Incubate the plate overnight in a humidified atmosphere at 37°C to ensure complete solubilization of the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound in 6-well plates.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[11]
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating the differential cytotoxicity of this compound.
Signaling Pathway of Cdc7 Inhibition in Normal vs. Cancer Cells
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of CDC7 Associated with Cervical Cancer Incidence and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Cdc7-IN-7 and Other Cdc7 Inhibitors
A- Note to the User: Information regarding the specific compound "Cdc7-IN-7" is limited in publicly available scientific literature. Therefore, this guide focuses on general strategies for minimizing toxicity with Cdc7 inhibitors as a class, drawing on data from more extensively studied compounds like XL413 and TAK-931. The principles and protocols provided are intended as a starting point and should be optimized for your specific cell lines and experimental conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdc7 inhibitors?
Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3][4] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate the minichromosome maintenance (MCM) complex.[1][5] This phosphorylation is a key step for the unwinding of DNA and the recruitment of other replication proteins, thereby initiating DNA synthesis.[3][5] Cdc7 inhibitors work by binding to the ATP-binding site of the Cdc7 kinase, preventing the phosphorylation of its substrates.[3] This leads to a halt in DNA replication initiation, causing replication stress, and can ultimately result in cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[3]
Q2: What are the common causes of toxicity in long-term experiments with Cdc7 inhibitors?
Toxicity in long-term experiments with Cdc7 inhibitors can arise from several factors:
-
On-target toxicity: Prolonged inhibition of DNA replication can lead to the accumulation of DNA damage and genomic instability, even in non-cancerous cells, eventually triggering cell death.
-
Off-target effects: Like many kinase inhibitors, Cdc7 inhibitors may inhibit other kinases, leading to unintended cellular effects and toxicity. The specificity of each inhibitor varies, so it is crucial to consult the manufacturer's data sheet for any known off-target activities.
-
Metabolite toxicity: The inhibitor or its metabolites may have toxic effects independent of Cdc7 inhibition.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to cells at higher concentrations and with prolonged exposure.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration will be a balance between achieving the desired biological effect (Cdc7 inhibition) and minimizing cytotoxicity. Here's a general approach:
-
Review the literature: Look for published studies using this compound or similar Cdc7 inhibitors in your cell line of interest to find a starting concentration range.
-
Perform a dose-response curve: Treat your cells with a range of concentrations (e.g., from nanomolar to micromolar) for a short duration (e.g., 24-72 hours).
-
Assess cell viability: Use an assay like MTT, MTS, or a trypan blue exclusion assay to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Monitor target engagement: Use western blotting to check for the inhibition of Cdc7 activity by looking at the phosphorylation status of its downstream target, MCM2 (specifically phospho-MCM2 at Ser53).
-
Select a working concentration: For long-term experiments, it is advisable to use a concentration at or below the IC50 that shows significant target engagement without causing excessive cell death in the short term.
Q4: My cells are dying even at low concentrations of the inhibitor in my long-term experiment. What can I do?
-
Reduce the concentration: Even a low concentration may be too high for prolonged exposure. Try a lower concentration range.
-
Intermittent dosing: Instead of continuous exposure, try a pulsed-dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover.
-
Change the media more frequently: This can help to remove toxic metabolites and replenish nutrients.
-
Use a different inhibitor: If toxicity persists, consider switching to a more selective or less toxic Cdc7 inhibitor if available.
-
Co-treatment with a caspase inhibitor: If the cell death is apoptotic, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK may help to reduce cell death, but be aware that this can affect the interpretation of your results.
II. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed shortly after adding the inhibitor. | 1. Inhibitor concentration is too high. 2. Solvent (e.g., DMSO) concentration is too high. 3. Cell line is particularly sensitive. | 1. Perform a new dose-response curve to find a less toxic concentration. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Prepare a solvent-only control. 3. Consider using a more resistant cell line or a lower, sub-lethal concentration for your experiments. |
| Cells initially tolerate the inhibitor but die off after several days. | 1. Cumulative on-target toxicity from prolonged DNA replication stress. 2. Accumulation of toxic metabolites of the inhibitor. 3. Depletion of essential nutrients in the media. | 1. Try intermittent dosing (pulsed exposure). 2. Increase the frequency of media changes. 3. Change the media more frequently and ensure you are using a rich culture medium. |
| Inconsistent results between experiments. | 1. Variability in inhibitor preparation (e.g., incomplete solubilization). 2. Inconsistent cell seeding density or passage number. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Prepare a fresh stock solution of the inhibitor and ensure it is fully dissolved. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range. 3. Regularly calibrate and monitor your incubator. |
| Loss of inhibitor effectiveness over time. | 1. Degradation of the inhibitor in the culture medium. 2. Development of cellular resistance mechanisms. | 1. Change the medium containing fresh inhibitor more frequently. 2. This is a complex biological issue. Consider analyzing your cells for changes in gene expression related to drug efflux pumps or alterations in the Cdc7 pathway. |
III. Quantitative Data Summary
The following table summarizes IC50 values for various Cdc7 inhibitors across different cell lines. Note the variability depending on the inhibitor and the cell line.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| EP-05 | SW620 | Cell Proliferation | 0.068 µM | [6] |
| EP-05 | DLD-1 | Cell Proliferation | 0.070 µM | [6] |
| EP-05 | HUVEC (normal cells) | Cell Proliferation | 33.41 µM | [6] |
| TAK-931 | Various Cancer Cell Lines | Growth Inhibition (GI50) | 33 cell lines <100 nM | [7] |
| TAK-931 | Various Cancer Cell Lines | Growth Inhibition (GI50) | 156 cell lines 100-1000 nM | [7] |
| TAK-931 | Various Cancer Cell Lines | Growth Inhibition (GI50) | 57 cell lines >1000 nM | [7] |
| XL413 | K562 | Homology Directed Repair | ~10 µM (optimal for HDR) | [8] |
IV. Experimental Protocols
Protocol 1: Determining the IC50 of a Cdc7 Inhibitor
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of the Cdc7 inhibitor in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the 96-well plate and add 100 µL of the 2x inhibitor dilutions and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assay (MTT Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Long-Term Treatment with a Cdc7 Inhibitor
-
Cell Seeding: Seed cells in larger culture vessels (e.g., T-25 or T-75 flasks) at a lower density to allow for extended growth.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of the Cdc7 inhibitor or vehicle control.
-
Maintenance:
-
Option A (Continuous Exposure): Change the medium with fresh inhibitor every 48-72 hours. At each media change, observe the cells for any morphological changes indicative of toxicity.
-
Option B (Intermittent/Pulsed Exposure): After an initial treatment period (e.g., 24 hours), replace the inhibitor-containing medium with fresh medium without the inhibitor. Re-apply the inhibitor at a later time point (e.g., after 24 or 48 hours).
-
-
Monitoring:
-
Cell Viability: At regular intervals (e.g., every 2-3 days), collect a small aliquot of cells to perform a viability count using trypan blue exclusion.
-
Target Engagement: Periodically lyse a subset of cells to analyze the phosphorylation of MCM2 by western blot to confirm continued Cdc7 inhibition.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of the treated cells. Prolonged Cdc7 inhibition is expected to cause an S-phase arrest.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cdc7 signaling pathway in DNA replication initiation.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cdc7 kinase - a new target for drug development [pubmed.ncbi.nlm.nih.gov]
- 5. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
inconsistent results with Cdc7-IN-7 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdc7-IN-7, a small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Inconsistent results with kinase inhibitors can arise from a variety of factors, from experimental setup to the underlying biology of the system being studied. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Cdc7 kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[4][5][6] This phosphorylation is a key step in the activation of the MCM helicase, which unwinds DNA at replication origins, allowing for the initiation of DNA synthesis during the S phase of the cell cycle.[4][5] By blocking the ATP-binding site of Cdc7, this compound prevents the phosphorylation of its substrates, leading to an S-phase arrest and, in many cancer cell lines, apoptosis.[3]
Q2: Why am I seeing variable effects on cell viability with this compound treatment across different cell lines?
The variability in cellular response to Cdc7 inhibition is a documented phenomenon and can be attributed to several factors:
-
Functional Redundancy with CDK1: Recent studies have shown that another cell cycle kinase, Cyclin-Dependent Kinase 1 (CDK1), can functionally compensate for the loss of Cdc7 activity in some cell types.[7] In cells where CDK1 activity is high during the G1/S transition, the requirement for Cdc7 for DNA replication initiation can be bypassed, rendering the cells less sensitive to this compound.[7]
-
Cellular Context and Genetic Background: The genetic background of the cell line, including the status of tumor suppressor genes like p53, can influence the outcome of Cdc7 inhibition.[3] Some studies suggest that Cdc7 inhibition induces p53-independent apoptosis in cancer cells.[3]
-
Expression Levels of Cdc7 and Dbf4: The endogenous expression levels of both Cdc7 and its activator Dbf4 can vary between cell lines, potentially altering the effective intracellular concentration of the active kinase and thus the response to the inhibitor.[5]
Q3: My in vitro kinase assay shows potent inhibition of Cdc7, but I don't see a corresponding effect in my cell-based assays. Why?
This is a common discrepancy observed with kinase inhibitors and can be due to several reasons:
-
Cell Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cells by efflux pumps, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
High Intracellular ATP Concentration: As an ATP-competitive inhibitor, the efficacy of this compound in cells is influenced by the high intracellular concentration of ATP (millimolar range), which can outcompete the inhibitor for binding to Cdc7.[8] In vitro kinase assays are often performed at lower, sometimes subsaturating, ATP concentrations, which can overestimate the inhibitor's potency.[9]
-
Protein-Protein Interactions: In the cellular environment, Cdc7 exists in a complex with Dbf4 and other proteins. These interactions can alter the conformation of the ATP-binding pocket, potentially reducing the affinity of this compound for its target compared to the isolated recombinant enzyme used in in vitro assays.[10]
Q4: What are the expected downstream effects of this compound treatment that I can use as positive controls?
A key downstream marker of Cdc7 activity is the phosphorylation of the MCM2 subunit at specific sites (e.g., Ser40/41 and Ser53 in humans).[6][11] A successful this compound treatment should lead to a dose-dependent decrease in phospho-MCM2 levels, which can be assessed by Western blotting. Additionally, effective inhibition of Cdc7 should result in an S-phase cell cycle arrest, which can be quantified by flow cytometry analysis of DNA content.[11]
Troubleshooting Guide
Inconsistent Cell Viability/Proliferation Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding density.- Edge effects in the plate.- Uneven drug distribution. | - Ensure a single-cell suspension and uniform seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Mix the plate gently after adding the inhibitor. |
| Lower than expected potency (high IC50 value). | - Cell line is resistant to Cdc7 inhibition (e.g., due to CDK1 compensation).- Suboptimal drug concentration or treatment duration.- Drug degradation or poor solubility. | - Test a panel of cell lines with varying genetic backgrounds.- Perform a time-course and dose-response experiment to determine optimal conditions.- Prepare fresh drug dilutions for each experiment and ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in media. |
| No effect on cell viability. | - Incorrect compound or inactive batch.- Very short treatment duration.- Cell line is highly resistant. | - Verify the identity and activity of the this compound compound.- Extend the treatment duration (e.g., up to 72 hours).- As a positive control, test a cell line known to be sensitive to Cdc7 inhibition. |
Western Blot Troubleshooting for Phospho-MCM2
| Observed Problem | Potential Cause | Recommended Solution |
| No decrease in phospho-MCM2 signal after treatment. | - Ineffective inhibition (see cell viability troubleshooting).- Antibody not specific or sensitive enough.- Suboptimal lysis buffer or sample preparation. | - Confirm inhibitor activity with a cell viability assay.- Validate the phospho-MCM2 antibody using a positive control (e.g., cells synchronized in S-phase) and a negative control (e.g., phosphatase-treated lysate).- Use a lysis buffer containing phosphatase inhibitors and prepare fresh lysates. |
| Weak or no total MCM2 signal. | - Low MCM2 expression in the cell line.- Poor antibody quality.- Insufficient protein loading. | - Choose a cell line with known MCM2 expression.- Validate the total MCM2 antibody.- Increase the amount of protein loaded on the gel. |
| Inconsistent loading control (e.g., GAPDH, β-actin). | - Unequal protein loading.- Loading control protein levels are affected by treatment. | - Perform a careful protein quantification (e.g., BCA assay) and load equal amounts.- Test an alternative loading control. |
Experimental Protocols
General Cell Viability Assay (e.g., using a tetrazolium-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-MCM2
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-MCM2 (e.g., p-MCM2 Ser40/41) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total MCM2 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Signaling Pathways and Experimental Workflows
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 6. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Shows Complexities of Competitive Kinase Inhibition + | Bioworld | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Cdc7 Target Engagement in Cells: A Comparative Analysis of Cdc7 Inhibitors
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in the development of new therapies. This guide provides a comparative analysis of small molecule inhibitors targeting Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication, and offers detailed protocols for validating their target engagement in a cellular context.
Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA synthesis. Its aberrant activity is frequently observed in various cancers, making it an attractive target for anti-cancer drug development. This guide focuses on a comparative analysis of three well-characterized Cdc7 inhibitors: TAK-931 (Simurosertib), XL413, and PHA-767491. We will delve into their biochemical and cellular activities and provide detailed methodologies for assays crucial for validating their engagement with Cdc7 within the complex environment of a living cell.
Comparative Performance of Cdc7 Inhibitors
The following tables summarize the biochemical and cellular activities of TAK-931, XL413, and PHA-767491, providing a quantitative basis for comparison.
Table 1: Biochemical Potency Against Cdc7 Kinase
| Compound | Cdc7 IC₅₀ (nM) | Notes |
| TAK-931 (Simurosertib) | <0.3[1] | Highly potent and selective ATP-competitive inhibitor.[1] |
| XL413 | 3.4[2] | Potent and selective ATP-competitive inhibitor.[2] |
| PHA-767491 | 10[3][4][5] | Dual inhibitor of Cdc7 and Cdk9.[3][4] |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | IC₅₀/EC₅₀ (nM) | Notes |
| TAK-931 (Simurosertib) | COLO 205 | 81 (EC₅₀)[1] | Broad anti-proliferative activity across numerous cancer cell lines.[6] |
| HeLa | 17 (IC₅₀)[1] | ||
| XL413 | Colo-205 | 2142 (IC₅₀, viability) | Activity can be cell line dependent.[2] |
| HCC1954 | 22900 (IC₅₀) | ||
| PHA-767491 | HCC1954 | 640 (IC₅₀)[7][8] | Potent anti-proliferative effects in various cancer cell lines.[3][7][8] |
| Colo-205 | 1300 (IC₅₀)[7][8] |
Table 3: Cellular Target Engagement - Inhibition of MCM2 Phosphorylation
| Compound | Cell Line | EC₅₀ (nM) / Observation | Notes |
| TAK-931 (Simurosertib) | HeLa | 17[1] | Dose-dependent suppression of MCM2 phosphorylation at Ser40.[1] |
| XL413 | pMCM | 118 (EC₅₀)[2] | Inhibits Cdc7-specific phosphorylation of MCM2.[9] |
| PHA-767491 | HCC1954 | Complete abolishment at 2 µM[3][8] | Effectively inhibits DDK-dependent Mcm2 phosphorylation.[7] |
Visualizing the Cdc7 Signaling Pathway and Target Validation Workflows
To better understand the biological context and the experimental approaches for validating target engagement, the following diagrams illustrate the Cdc7 signaling pathway and the workflows of key validation assays.
Caption: The Cdc7-Dbf4 kinase complex is a critical regulator of the G1/S phase transition, initiating DNA replication through the phosphorylation of the MCM2-7 helicase. Cdc7 inhibitors, such as TAK-931, XL413, and PHA-767491, block this phosphorylation event, thereby halting DNA synthesis.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow involves treating cells with an inhibitor, subjecting them to a temperature gradient, and then quantifying the amount of soluble target protein. Ligand binding stabilizes the protein, resulting in a shift in its melting curve.
Caption: Validating target engagement is a multi-faceted process. Biochemical assays provide initial evidence of binding, cellular functional assays demonstrate a downstream effect, and biophysical assays confirm direct interaction within the cellular environment.
Experimental Protocols for Key Target Engagement Assays
To aid researchers in their experimental design, detailed protocols for three key assays used to validate Cdc7 target engagement are provided below.
Western Blot for Phospho-MCM2 (pMCM2)
This assay directly measures the downstream pharmacological effect of Cdc7 inhibition in cells.
a. Cell Lysis:
-
Culture cells to 70-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
b. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MCM2 (e.g., Ser40/53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the pMCM2 signal to total MCM2 or a loading control like GAPDH or β-actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of an inhibitor to its target in intact cells.
a. Cell Treatment and Heating:
-
Seed cells and grow to the desired confluency.
-
Treat cells with the Cdc7 inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
b. Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Transfer the supernatant (soluble fraction) to new tubes.
c. Protein Quantification and Analysis:
-
Quantify the amount of soluble Cdc7 in each sample using Western blotting as described above.
-
Plot the percentage of soluble Cdc7 relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in live cells.
a. Cell Preparation:
-
Transfect cells with a vector expressing a NanoLuc® luciferase-Cdc7 fusion protein.
-
Seed the transfected cells into a 96- or 384-well assay plate.
b. Assay Procedure:
-
Prepare serial dilutions of the test compound (Cdc7 inhibitor).
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time to allow for compound entry and binding equilibrium.
-
Add the NanoLuc® substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the compound concentration.
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the IC₅₀ or cellular affinity (Kᵢ) can be determined.
By employing these robust methodologies and leveraging the comparative data presented, researchers can confidently validate the cellular target engagement of novel Cdc7 inhibitors, a crucial step towards the development of effective and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CAY10572 (PHA-767491), Cdc7 and Cdk9 kinase inhibitor (CAS 845538-12-7) | Abcam [abcam.com]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Comparative Analysis of Cdc7 Inhibitors on MCM2 Phosphorylation
An Objective Guide for Researchers in Oncology and Drug Development
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication.[1][2] In partnership with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex.[2] A primary and essential function of DDK is the phosphorylation of the Minichromosome Maintenance (MCM) complex, a helicase that unwinds DNA at replication origins. Specifically, the phosphorylation of the MCM2 subunit is a key event that triggers the initiation of DNA synthesis.[1][2][3] Due to the heightened reliance of cancer cells on robust DNA replication machinery, Cdc7 has emerged as a promising therapeutic target in oncology.[1]
This guide provides a comparative analysis of well-characterized small molecule inhibitors of Cdc7, focusing on their efficacy in inhibiting MCM2 phosphorylation. While this report was prompted by interest in "Cdc7-IN-7," this compound is not documented in publicly available scientific literature. Therefore, this guide will focus on established and well-studied Cdc7 inhibitors: Simurosertib (TAK-931) , XL413 (BMS-863233) , and PHA-767491 . We will present their comparative potency, detail the experimental protocols for assessing their activity, and provide visual workflows for their evaluation.
The Cdc7-MCM2 Signaling Pathway
The initiation of DNA replication is a tightly regulated process. During the G1 phase of the cell cycle, the MCM2-7 complex is loaded onto DNA at replication origins. For DNA synthesis to begin, the DDK complex (Cdc7/Dbf4) must phosphorylate multiple serine and threonine residues on the N-terminal tails of MCM subunits, with MCM2 being a key substrate.[3][4] This phosphorylation event promotes the recruitment of other replication factors, leading to the unwinding of the DNA double helix and the start of replication.[5] Inhibition of Cdc7 blocks this crucial phosphorylation step, leading to a halt in replication initiation, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells.[1][6]
Comparison of Cdc7 Inhibitor Potency
The efficacy of a kinase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cellular assays. The IC50 value measures the inhibitor's potency against the purified enzyme, while the EC50 reflects its activity within a cellular context, such as its ability to inhibit the phosphorylation of a target substrate like MCM2.
| Inhibitor Name | Target(s) | Cdc7 IC50 (nM) | Cellular pMCM2 Inhibition (EC50/Effect) | Key Features |
| Simurosertib (TAK-931) | Cdc7 | <0.3[7] | Dose-dependent inhibition of pMCM2 (Ser40) observed in COLO205 cells.[2][7] | Highly potent and selective, orally active, and has been evaluated in clinical trials.[2][8] |
| XL413 (BMS-863233) | Cdc7 | 3.4[9][10][11] | EC50 = 118 nM for pMCM2 inhibition.[9][12] | Potent and selective ATP-competitive inhibitor.[9][10] |
| PHA-767491 | Cdc7, Cdk9 | 10[13][14][15][16] | Inhibits phosphorylation at Cdc7-dependent sites.[16] IC50 for proliferation in many cell lines is ~1-3 µM.[17][18] | Dual inhibitor of Cdc7 and Cdk9.[14][15][19] The Cdk9 inhibition may contribute to its cellular effects.[17] |
Experimental Protocols
To validate the inhibitory effect of a compound on Cdc7-mediated MCM2 phosphorylation, a series of biochemical and cellular assays are required. Below are detailed protocols for these key experiments.
In Vitro Cdc7 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Cdc7 kinase using a recombinant MCM2 fragment as a substrate.
Objective: To determine the IC50 value of a test compound against Cdc7.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Recombinant MCM2 substrate (e.g., GST-tagged N-terminal fragment)
-
Kinase buffer (e.g., 40 mM HEPES-KOH pH 7.6, 8 mM MgOAc, 0.5 mM EDTA, 1 mM DTT)[20]
-
[γ-³²P]ATP
-
Test inhibitor (e.g., this compound or alternatives) dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microcentrifuge tube, combine the recombinant Cdc7/Dbf4 enzyme and the MCM2 substrate in the kinase buffer.
-
Add the diluted test inhibitor or DMSO (for the control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[6][20][21]
-
Terminate the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated MCM2.
-
Quantify the band intensity using densitometry software.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Cellular MCM2 Phosphorylation
This assay determines the ability of an inhibitor to block Cdc7 activity within intact cells by measuring the phosphorylation level of endogenous MCM2.
Objective: To confirm target engagement and determine the cellular potency (EC50) of an inhibitor.
Materials:
-
Cancer cell line (e.g., COLO205, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified time (e.g., 4-24 hours).[25][26] Include a DMSO-treated vehicle control.
-
Wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.[27]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total MCM2 and a loading control protein.[23]
Experimental Workflow for Inhibitor Validation
The process of confirming a novel Cdc7 inhibitor involves a logical progression from biochemical validation to cellular target engagement.
Conclusion
The inhibition of Cdc7 kinase presents a compelling strategy for cancer therapy by directly targeting the initiation of DNA replication. While "this compound" remains an uncharacterized agent in the public domain, established inhibitors like Simurosertib (TAK-931), XL413, and PHA-767491 provide a strong benchmark for comparison. These compounds demonstrate potent inhibition of Cdc7 kinase activity and effectively reduce the phosphorylation of its key substrate, MCM2, in cellular models. The experimental protocols detailed in this guide offer a robust framework for researchers to objectively evaluate novel Cdc7 inhibitors, confirming their biochemical potency and their ability to engage the Cdc7-MCM2 pathway in a cellular environment. Such rigorous preclinical evaluation is essential for the development of next-generation cancer therapeutics targeting DNA replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-human phase 1 study of TAK-931 for solid tumours - ecancer [ecancer.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. medkoo.com [medkoo.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. adooq.com [adooq.com]
- 16. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 17. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molbiolcell.org [molbiolcell.org]
- 22. Phospho-MCM2 (Ser139) (D1Z8X) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 23. Anti-MCM2 (phospho S40 + S41) antibody (ab70371) | Abcam [abcam.com]
- 24. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Battle in Colorectal Cancer: Unpacking the Efficacy of Cdc7 Inhibitors TAK-931 and a Novel Competitor
In the landscape of targeted cancer therapies, the inhibition of Cell Division Cycle 7 (Cdc7) kinase has emerged as a promising strategy, particularly for malignancies characterized by high replicative stress, such as colorectal cancer. This guide provides a detailed comparison of two notable Cdc7 inhibitors: TAK-931, a compound that has undergone clinical investigation, and EP-05, a novel potent and selective inhibitor, offering a snapshot of their relative efficacy in colorectal cancer cells.
Cdc7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] By forming a complex with its regulatory subunit, Dbf4, Cdc7 phosphorylates multiple components of the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins and the commencement of S phase.[3][4] Cancer cells, with their rampant proliferation and often compromised cell cycle checkpoints, are particularly vulnerable to the disruption of DNA replication. This dependency makes Cdc7 an attractive therapeutic target.
Inhibitors of Cdc7, such as TAK-931 and the novel compound EP-05, work by blocking the kinase activity of Cdc7, thereby stalling DNA replication and inducing apoptosis in cancer cells.[1][3] TAK-931 has demonstrated broad anti-proliferative activity across numerous cancer cell lines and has been evaluated in clinical trials for advanced solid tumors, including colorectal cancer.[5][6][7] More recently, a novel inhibitor, EP-05, has been developed and has shown potent anti-tumor activity in preclinical models of colorectal cancer, with some studies suggesting superior efficacy over TAK-931.[8]
This guide will delve into the available preclinical data to objectively compare the performance of these two Cdc7 inhibitors in colorectal cancer models, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of EP-05 and TAK-931 in colorectal cancer models.
| Inhibitor | Cell Line | IC50 / GI50 (µM) | Citation |
| EP-05 | COLO 205 | < 0.03 | [8] |
| SW620 | 0.068 | [8] | |
| DLD-1 | 0.070 | [8] | |
| TAK-931 | COLO 205 | Not explicitly stated, but EP-05 showed stronger inhibition | [8] |
| RKO | Not explicitly stated, but sensitive | [5][9] | |
| SW948 | Not explicitly stated, but sensitive | [5] |
Table 1: In Vitro Anti-Proliferative Activity of EP-05 and TAK-931 in Colorectal Cancer Cell Lines. IC50/GI50 values represent the concentration of the inhibitor required to cause 50% inhibition of cell growth.
| Inhibitor | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Citation |
| EP-05 | COLO 205 | 3 mg/kg | 56.93% | [8] |
| 10 mg/kg | 98.85% | [8] | ||
| TAK-931 | COLO 205 | 40 mg/kg | 58.24% | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of EP-05 and TAK-931 in a Colorectal Cancer Xenograft Model. TGI is a measure of the reduction in tumor growth in treated animals compared to untreated controls.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining cell viability after treatment with Cdc7 inhibitors.
-
Cell Seeding: Colorectal cancer cells (e.g., HCT116, COLO 205) are seeded in 96-well plates at a density of 2,500-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Cells are treated with various concentrations of the Cdc7 inhibitors (e.g., EP-05, TAK-931) or a vehicle control (like DMSO) and incubated for a specified period (e.g., 72 hours).[11]
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[12]
-
Measurement: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[12]
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50/GI50 values are then determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment and Harvesting: Colorectal cancer cells are treated with the Cdc7 inhibitors for a designated time (e.g., 24 or 48 hours). Both floating and adherent cells are collected.[11][13]
-
Cell Washing: The collected cells are washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[2][14][15] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells with compromised membranes (late apoptotic and necrotic cells).[14]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.[2][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with the Cdc7 inhibitors and harvested as described for the apoptosis assay.[11]
-
Fixation: The cells are fixed in cold 70% ethanol, which permeabilizes the cell membrane.[1][3][16] This step is crucial for allowing the DNA dye to enter the cells.
-
RNase Treatment: To ensure that only DNA is stained, the fixed cells are treated with RNase A to degrade any RNA.[1][3][16]
-
DNA Staining: The cells are then stained with Propidium Iodide (PI), a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[3]
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[17]
Mandatory Visualization
The following diagrams illustrate the Cdc7 signaling pathway and a typical experimental workflow for evaluating Cdc7 inhibitors.
Caption: Cdc7 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for comparing Cdc7 inhibitors.
Conclusion
The available preclinical data suggests that both TAK-931 and the novel inhibitor EP-05 are effective in targeting colorectal cancer cells through the inhibition of Cdc7 kinase. Notably, in a direct comparison within a colorectal cancer model, EP-05 demonstrated superior in vitro and in vivo anti-tumor activity at lower concentrations than TAK-931.[8] This indicates that while TAK-931 is a significant clinical candidate, there is potential for the development of even more potent and efficacious Cdc7 inhibitors for the treatment of colorectal cancer. Further comprehensive studies are warranted to fully elucidate the comparative therapeutic potential of these compounds and to identify patient populations that are most likely to benefit from Cdc7-targeted therapies.[18][19]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 2.5. Cell viability, cell cycle and cellular apoptosis analysis [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. protocols.io [protocols.io]
- 18. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Cdc7 Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the in vitro performance of key Cdc7 inhibitors, supported by experimental data and protocols.
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for cancer therapy. Its overexpression in various tumor types has spurred the development of numerous small molecule inhibitors. This guide provides a head-to-head comparison of the in vitro efficacy and selectivity of prominent Cdc7 inhibitors, including TAK-931, EP-05, XL413, PHA-767491, and SGR-2921. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects.
Performance Comparison of Cdc7 Inhibitors
The following tables summarize the in vitro potency of selected Cdc7 inhibitors from biochemical and cell-based assays. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 1: Biochemical Assay Data for Cdc7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| TAK-931 | Cdc7/Dbf4 | <0.3 | Enzymatic Assay |
| EP-05 | Cdc7 | Not explicitly stated, but potent | Enzymatic Assay |
| XL413 | Cdc7 | 3.4 | Kinase Assay |
| PHA-767491 | Cdc7 | 10 | Cell-free Assay |
| SGR-2921 | Cdc7 | ~10 pM (binding potency) | Surface Plasmon Resonance (SPR) |
Table 2: Cellular Assay Data for Cdc7 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Assay Type |
| TAK-931 | COLO 205 | Not explicitly stated, potent | Growth Inhibition |
| EP-05 | COLO 205 | <0.03 | Anti-proliferation Assay |
| Capan-1 | <0.03 | Anti-proliferation Assay | |
| SW620 | 0.068 | Anti-proliferation Assay | |
| DLD-1 | 0.070 | Anti-proliferation Assay | |
| XL413 | Colo-205 | 1.1 | Cell Viability Assay |
| Caco-2 | 0.715 | Anchorage-independent Growth | |
| PHA-767491 | Colo-205 | 1.3 | Cell Viability Assay |
| SF-268 | 0.86 | Cell Proliferation Assay | |
| K562 | 5.87 | Cell Proliferation Assay | |
| SGR-2921 | AML patient-derived samples | Potent anti-proliferative activity | Ex vivo Proliferation Assay |
Note: The development of SGR-2921 was halted due to safety concerns in clinical trials.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function and how their efficacy is measured, the following diagrams illustrate the Cdc7 signaling pathway and a general workflow for in vitro inhibitor screening.
Figure 1: Cdc7 Signaling Pathway in DNA Replication Initiation.
Figure 2: General Experimental Workflow for In Vitro Screening of Cdc7 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key in vitro assays used to characterize Cdc7 inhibitors.
Cdc7 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction to produce a luminescent signal.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the Cdc7/Dbf4 enzyme, a suitable substrate (e.g., a peptide derived from MCM2), and the test inhibitor at various concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding ATP to the mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Cdc7 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., COLO 205, Capan-1) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Cdc7 inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Determine the percentage of cell viability for each inhibitor concentration compared to untreated control cells and calculate the IC50 value.
MCM2 Phosphorylation Assay (Western Blot)
This assay is used to confirm the on-target activity of Cdc7 inhibitors by measuring the phosphorylation status of its key substrate, MCM2, within cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A primary antibody specific to phosphorylated MCM2 (pMCM2) is used to determine the level of Cdc7 activity.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the Cdc7 inhibitor for a defined period. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for pMCM2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity for pMCM2 and normalize it to a loading control (e.g., total MCM2 or a housekeeping protein like β-actin) to determine the relative level of MCM2 phosphorylation.
Conclusion
The in vitro data presented in this guide highlights the potent and selective nature of several Cdc7 inhibitors. While biochemical assays provide a direct measure of an inhibitor's potency against the purified enzyme, cellular assays offer a more physiologically relevant assessment of its anti-proliferative effects. The choice of an appropriate inhibitor for further preclinical and clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. This guide serves as a foundational resource for researchers to compare and select Cdc7 inhibitors for their specific research needs.
A Comparative Guide to the Antiproliferative Effects of Novel Cdc7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative effects of potent Cell Division Cycle 7 (Cdc7) kinase inhibitors. While specific public data for a compound designated "Cdc7-IN-7" is not available, this document focuses on the performance of other well-documented, potent, and selective Cdc7 inhibitors, offering a robust framework for evaluating compounds in this class. The data and protocols presented herein are synthesized from published research to facilitate objective comparison with alternative antiproliferative agents.
Introduction to Cdc7 Kinase as a Therapeutic Target
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] In partnership with its regulatory subunit Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[3] The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM2-7) complex, a critical step for the firing of replication origins and progression through the S phase of the cell cycle.[1]
Many human cancers exhibit overexpression of Cdc7, which often correlates with advanced tumor stage and poor prognosis.[1] Cancer cells, frequently harboring defects in cell cycle checkpoints, are particularly vulnerable to the inhibition of DNA replication.[3] Inhibiting Cdc7 disrupts S phase progression and can lead to replication stress, mitotic abnormalities, and ultimately, p53-independent apoptosis in cancer cells, while normal cells tend to undergo a reversible cell cycle arrest.[2][4][5] This selective cytotoxicity makes Cdc7 a highly attractive target for cancer therapy.[2][3]
Mechanism of Action: Halting DNA Replication at its Origin
Novel ATP-competitive inhibitors of Cdc7 bind to the kinase's active site, preventing the phosphorylation of its downstream targets, most notably the MCM2-7 helicase complex. This action directly blocks the initiation of DNA replication, causing cells to stall in S phase. The resulting replication stress can trigger catastrophic mitotic events and induce apoptosis, selectively eliminating cancer cells.[4][5]
Comparative Antiproliferative Activity
The efficacy of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, which measure the drug concentration needed to inhibit cell proliferation by 50%. The table below compares the antiproliferative activity of several key Cdc7 inhibitors across a panel of human cancer cell lines.
| Compound | Target(s) | Colo-205 (Colon) | HCC1954 (Breast) | A549 (Lung) | HCT116 (Colon) | K562 (Leukemia) |
| Novel Inhibitors | Cdc7 | Potent Activity[5] | - | - | - | - |
| TAK-931 | Cdc7 | 85 nM (GI50) | - | - | - | - |
| XL413 | Cdc7 | 1.1 µM (IC50) | 22.9 µM (IC50) | - | - | - |
| PHA-767491 | Cdc7 / Cdk9 | 1.3 µM (IC50) | 0.64 µM (IC50) | - | - | 5.87 µM (IC50) |
Note: Data is compiled from multiple sources. Assay conditions and metrics (IC50 vs. GI50) may vary between studies. "Potent Activity" for Novel Inhibitors indicates potent anti-proliferative and cytotoxic effects reported in a panel of over 100 cancer cell lines, including COLO205.[5] A dash (-) indicates that specific data for that cell line was not found in the referenced literature.
Key Experimental Protocols
The antiproliferative effects of Cdc7 inhibitors are commonly assessed using cell viability assays. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Cell Proliferation Assay
Objective: To determine the concentration-dependent effect of a Cdc7 inhibitor on the metabolic activity and viability of a cancer cell line.
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Cdc7 inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent-based solution (e.g., 100 µL), to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity of Cdc7 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for cancer therapy. The development of potent and selective Cdc7 inhibitors is a key focus in oncology drug discovery. This guide provides a comparative analysis of the kinase selectivity of a representative Cdc7 inhibitor, XL413, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile of XL413
XL413 is a potent and selective ATP-competitive inhibitor of Cdc7 kinase. While a comprehensive screening panel against the entire human kinome for a compound named "Cdc7-IN-7" is not publicly available, data for the well-characterized inhibitor XL413 demonstrates high selectivity for Cdc7. This selectivity is crucial for minimizing off-target effects and associated toxicities.
A study profiling XL413 against a panel of 100 kinases revealed its high specificity for Dbf4-dependent kinase (DDK), the active complex of Cdc7 and its regulatory subunit Dbf4.[1][2] The inhibitor shows significantly lower potency against other kinases, highlighting its targeted mechanism of action.
Below is a summary of the inhibitory activity of XL413 against Cdc7 and other representative kinases:
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdc7 |
| Cdc7 | 3.4 | - |
| PIM1 | 42 | ~12-fold |
| CK2 | 215 | ~63-fold |
Table 1: Inhibitory potency (IC50) of XL413 against Cdc7 and other selected kinases. Data indicates that XL413 is significantly more potent against Cdc7.[3][4]
This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of engaging unintended cellular targets.
Experimental Protocols: Kinase Inhibition Assay
The determination of kinase inhibitor potency and selectivity is typically performed using in vitro kinase assays. The "gold standard" method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]
Radiometric Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Cdc7/Dbf4 complex)
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Kinase reaction buffer (typically containing HEPES, MgCl₂, DTT, and protease inhibitors)
-
Test compound (e.g., XL413) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose filter paper or other suitable binding membrane
-
Wash buffer
-
Scintillation fluid and a scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from the resulting dose-response curve.
Cdc7 Signaling Pathway
Cdc7 kinase plays a pivotal role in the G1/S phase transition of the cell cycle by initiating DNA replication. Its activity is tightly regulated by its association with the regulatory subunit Dbf4 (also known as ASK).[6] The active Cdc7-Dbf4 complex, also known as DDK, phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[6][7] This phosphorylation event is a critical step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[7]
Caption: Cdc7 signaling pathway in DNA replication initiation.
Conclusion
The available data for the Cdc7 inhibitor XL413 demonstrates a high degree of selectivity, a critical attribute for a targeted cancer therapeutic. The use of standardized and robust experimental protocols, such as the radiometric kinase assay, is essential for accurately determining the potency and selectivity of novel kinase inhibitors. Understanding the central role of Cdc7 in the DNA replication pathway provides a clear rationale for its inhibition as a strategy to combat cancer cell proliferation. Further development and characterization of selective Cdc7 inhibitors hold promise for advancing cancer treatment.
References
- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 7. Small-molecule Articles | Smolecule [smolecule.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cdc7-IN-7
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Cdc7-IN-7, a potent kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous handling and disposal are paramount to prevent accidental exposure and environmental contamination. Kinase inhibitors, as a class of compounds, are often treated as cytotoxic agents, necessitating stringent safety protocols.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Formula | C21H22N4O5 | [1] |
| Molecular Weight | 410.42 g/mol | [1] |
| CAS Number | 1402059-17-9 | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated weighing paper, pipette tips, and tubes, in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvents from cleaning, in a dedicated, clearly labeled hazardous liquid waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated. A common procedure involves:
-
Rinsing with a suitable solvent (e.g., ethanol or acetone) to dissolve the compound. Collect this rinse solvent as hazardous liquid waste.
-
Washing with an appropriate laboratory detergent and water.
-
Final rinse with deionized water.
-
4. Final Disposal:
-
All waste containers must be securely sealed.
-
Label the containers clearly with "Hazardous Waste," the name of the chemical ("this compound"), and the approximate quantity.
-
Arrange for pickup and disposal through your institution's EHS office. All disposal must be conducted at an approved waste disposal plant.[1]
-
Crucially, avoid releasing any this compound into the environment. [1] Do not dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cdc7-IN-7
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the kinase inhibitor, Cdc7-IN-7. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a potent cell division cycle 7 (CDC7) kinase inhibitor, is a valuable tool in cancer research, playing a crucial role in the study of DNA replication and cell cycle regulation.[1][2][3][4] As with any potent bioactive compound, stringent safety measures are paramount to prevent accidental exposure and ensure the well-being of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection. It is imperative that all personnel are trained in the proper use and disposal of this equipment.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment | Fume Hood or Biological Safety Cabinet (Class II) | To prevent inhalation of aerosols or dust. All handling of powdered this compound and preparation of solutions should be conducted within a certified containment device. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides a dual barrier against potential contamination. Regularly inspect gloves for any signs of degradation or punctures. Change gloves immediately if contaminated.[5][6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes of solutions containing this compound. |
| Face Shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as during bulk handling or spill cleanup. | |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn at all times when handling this compound. It should be buttoned completely to provide maximum coverage. |
| Disposable Gown | For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat.[7] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when handling the powdered form of this compound outside of a primary containment device or during spill cleanup of the powder.[8] |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram illustrates the sequential workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, disposable gowns, and plasticware, must be placed in a designated hazardous waste container.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent after each use.
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. fortrexsolutions.com [fortrexsolutions.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
